2-Nonene, 4-methyl-, (E)-
Description
BenchChem offers high-quality 2-Nonene, 4-methyl-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nonene, 4-methyl-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
121941-01-3 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
4-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3 |
InChI Key |
YWPFKZMYKGXMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C=CC |
Origin of Product |
United States |
Foundational & Exploratory
(E)-4-methyl-2-nonene chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-methyl-2-nonene is an unsaturated aliphatic hydrocarbon with the molecular formula C10H20.[1][2] As a member of the alkene family, its chemical behavior is largely dictated by the presence of a carbon-carbon double bond, making it a subject of interest for various chemical syntheses. This document provides a concise yet comprehensive overview of the known chemical and physical properties of (E)-4-methyl-2-nonene, summarizes critical safety and handling information, and presents a generalized workflow for its synthesis and characterization. All quantitative data is presented in tabular format for clarity and ease of comparison.
Chemical and Physical Properties
The fundamental properties of (E)-4-methyl-2-nonene have been computationally predicted and, in some cases, determined experimentally through literature. These properties are essential for its handling, application in synthetic protocols, and purification.
| Property | Value | Source |
| IUPAC Name | 4-methylnon-2-ene | PubChem[1] |
| Synonyms | trans-4-Methyl-2-nonene | NIST[2] |
| CAS Number | 121941-01-3 | PubChem[1] |
| Molecular Formula | C10H20 | PubChem[1], NIST[2] |
| Molecular Weight | 140.27 g/mol | PubChem[1] |
| Boiling Point | 146 °C (295 °F) - lit. | Sigma-Aldrich[3] |
| Melting Point | -81 °C (-114 °F) - lit. | Sigma-Aldrich[3] |
| Density | 0.7631 g/cm³ (estimate) | ChemicalBook[4] |
| Refractive Index | 1.4177 (estimate) | ChemicalBook[4] |
| XLogP3 | 4.6 | PubChem[1] |
Spectroscopic Data
While specific spectral data sets for (E)-4-methyl-2-nonene are not available in the provided search results, the structure allows for the prediction of characteristic signals in key spectroscopic analyses:
-
¹H NMR: Protons on the double bond (vinylic protons) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The trans-coupling constant (J-value) for these protons would be expected to be in the range of 12-18 Hz, confirming the (E)-stereochemistry. Other signals would include multiplets for the allylic protons and the methine proton at the C4 position, as well as signals in the upfield region for the various methyl and methylene groups.
-
¹³C NMR: The two sp² hybridized carbons of the double bond would be expected to show signals in the range of 120-140 ppm. The remaining sp³ hybridized carbons would appear in the upfield region of the spectrum.
-
IR Spectroscopy: A key signal would be the C=C stretch, which for a trans-disubstituted alkene typically appears around 1665-1675 cm⁻¹. A C-H out-of-plane bending vibration for the trans-alkene would be expected around 960-970 cm⁻¹.
Experimental Protocols
A generalized workflow for the synthesis, purification, and characterization is depicted below. This logical diagram outlines the necessary steps a researcher would take to produce and verify the compound.
Caption: Generalized workflow for the synthesis and characterization of (E)-4-methyl-2-nonene.
Safety and Handling
(E)-4-methyl-2-nonene is classified as a hazardous substance. The following hazard statements and precautionary measures are derived from safety data sheets for the compound or structurally similar chemicals.[3][5]
Hazard Statements:
-
H226: Flammable liquid and vapor.[3]
-
H304: May be fatal if swallowed and enters airways.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[3]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]
-
P331: Do NOT induce vomiting.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling should occur in a well-ventilated area or a chemical fume hood.[5] Use explosion-proof electrical equipment and only non-sparking tools.[3]
Conclusion
(E)-4-methyl-2-nonene is a flammable, irritant alkene with a defined set of physical properties. While detailed synthetic and analytical protocols are not widely published, its synthesis and characterization can be achieved through standard laboratory techniques. The data and guidelines presented in this document provide a foundational resource for researchers working with this compound, emphasizing the need for stringent safety protocols during its handling and use.
References
Technical Guide: Physical Properties of (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The physical properties of (E)-4-methyl-2-nonene are consistent with those of other alkenes of similar molecular weight. It is expected to be a colorless liquid at room temperature and pressure. Alkenes are generally non-polar, leading to poor solubility in water but good solubility in non-polar organic solvents. The boiling point of alkenes increases with molecular weight, and branched isomers, such as (E)-4-methyl-2-nonene, tend to have slightly lower boiling points than their straight-chain counterparts.
Data Summary
The following table summarizes the available quantitative data for (E)-4-methyl-2-nonene. These values are computationally estimated and should be considered as such until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | PubChem[1] |
| Molecular Weight | 140.27 g/mol | PubChem[1] |
| Estimated Melting Point | -56.93 °C | ChemicalBook[2] |
| Estimated Boiling Point | 166.82 °C | ChemicalBook[2] |
| Estimated Density | 0.7631 g/cm³ | ChemicalBook[2] |
| Estimated Refractive Index | 1.4177 | ChemicalBook[2] |
| Computed XLogP3 | 4.6 | PubChem[1] |
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physical properties of a liquid alkene like (E)-4-methyl-2-nonene.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Sample of (E)-4-methyl-2-nonene
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or oil bath and heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow it to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its mass is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Sample of (E)-4-methyl-2-nonene
-
Dropper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the lower prism.
-
The prisms are closed and clamped.
-
The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded, as refractive index is temperature-dependent.
Determination of Solubility
The solubility of (E)-4-methyl-2-nonene in various solvents can be determined by simple miscibility tests.
Apparatus:
-
Test tubes
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, acetone, hexane, toluene)
-
Vortex mixer
Procedure:
-
A known volume (e.g., 1 mL) of the solvent is placed in a test tube.
-
A small, known volume (e.g., 0.1 mL) of (E)-4-methyl-2-nonene is added to the solvent.
-
The mixture is agitated using a vortex mixer.
-
The mixture is observed for signs of insolubility, such as the formation of a separate layer or cloudiness.
-
If the sample dissolves completely, further aliquots are added until the saturation point is reached or if it is determined to be fully miscible. The solubility can be qualitatively described (e.g., insoluble, slightly soluble, soluble, miscible).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid alkene like (E)-4-methyl-2-nonene.
Caption: Workflow for Physical Property Characterization.
References
An In-depth Technical Guide to the Spectral Data of (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predicted spectral data for (E)-4-methyl-2-nonene, a valuable compound in organic synthesis and material science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Predicted Spectral Data
The spectral data presented below has been generated using validated computational prediction models to provide a reliable reference for the characterization of (E)-4-methyl-2-nonene.
1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 - 5.5 | m | 2H | H-2, H-3 |
| ~2.2 | m | 1H | H-4 |
| ~1.2 - 1.4 | m | 6H | H-5, H-6, H-7 |
| ~0.9 | t | 3H | H-8 |
| ~0.85 | d | 6H | H-1, H-9 (4-methyl) |
1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~135 | C-3 |
| ~125 | C-2 |
| ~40 | C-4 |
| ~35 | C-5 |
| ~30 | C-6 |
| ~23 | C-7 |
| ~22 | C-1, C-9 (4-methyl) |
| ~14 | C-8 |
1.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch |
| ~2960 - 2850 | C-H stretch (alkane) |
| ~1670 | C=C stretch |
| ~1465 | C-H bend (alkane) |
| ~965 | =C-H bend (trans) |
1.4. Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | 15 | [M]⁺ (Molecular Ion) |
| 97 | 30 | [M - C₃H₇]⁺ |
| 83 | 45 | [M - C₄H₉]⁺ |
| 69 | 80 | [C₅H₉]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | 90 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized for a liquid, volatile organic compound like (E)-4-methyl-2-nonene.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of (E)-4-methyl-2-nonene is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer operating at 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters. Several hundred to several thousand scans are typically required due to the low natural abundance of the ¹³C isotope.
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like (E)-4-methyl-2-nonene, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
2.3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. This method is known as Electron Ionization (EI).
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Visualizations
3.1. Spectral Analysis Workflow
Caption: Workflow from sample to structural elucidation.
3.2. NMR Signal Relationships
Caption: Predicted ¹H NMR spin-spin coupling relationships.
3.3. Mass Spectrometry Fragmentation Pathway
solubility of (E)-4-methyl-2-nonene in organic solvents
An In-Depth Technical Guide to the Solubility of (E)-4-methyl-2-nonene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-methyl-2-nonene is a non-polar alkene with the molecular formula C₁₀H₂₀.[1][2] Its structure, characterized by a long hydrocarbon chain, dictates its solubility behavior in various media. Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, purification, and as a non-polar medium in various chemical processes. This guide provides a comprehensive overview of the theoretical solubility, a detailed experimental protocol for its quantitative determination, and a hypothetical data presentation.
Theoretical Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like."[3] This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. (E)-4-methyl-2-nonene, being an unsaturated hydrocarbon, is a non-polar molecule. Its primary intermolecular interactions are weak London dispersion forces. Therefore, it is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents.
Data Presentation: A Hypothetical Solubility Table
The following table illustrates how experimentally determined solubility data for (E)-4-methyl-2-nonene would be presented. The qualitative solubility predictions are based on the polarity of the solvents.
| Solvent | Solvent Polarity | Predicted Solubility of (E)-4-methyl-2-nonene |
| n-Hexane | Non-polar | High |
| Toluene | Non-polar (aromatic) | High |
| Diethyl Ether | Slightly polar | High |
| Chloroform | Slightly polar | Medium to High |
| Acetone | Polar aprotic | Low to Medium |
| Ethanol | Polar protic | Low |
| Methanol | Polar protic | Very Low |
| Water | Highly polar | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
This section details a robust methodology for the quantitative determination of the solubility of (E)-4-methyl-2-nonene in various organic solvents.
Objective: To determine the concentration of (E)-4-methyl-2-nonene in a saturated solution of a given organic solvent at a specified temperature.
Materials and Equipment:
-
(E)-4-methyl-2-nonene (solute), >98% purity
-
Organic Solvents (e.g., n-hexane, toluene, ethanol), analytical grade
-
Internal Standard for GC analysis (e.g., a non-interfering hydrocarbon like decane)
-
Scintillation vials or test tubes with screw caps
-
Thermostatic shaker bath or incubator
-
Syringes and syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of (E)-4-methyl-2-nonene in the solvent of interest at known concentrations.
-
Add a constant, known concentration of an internal standard to each calibration standard.
-
Analyze these standards by GC-FID to generate a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of (E)-4-methyl-2-nonene to a series of vials containing a known volume or mass of the organic solvent. An excess is necessary to ensure a saturated solution with a visible separate phase of the solute.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.
-
-
Sampling:
-
After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow the undissolved (E)-4-methyl-2-nonene to settle.
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a solvent-compatible filter to prevent any undissolved micro-droplets from being sampled.
-
-
Quantitative Analysis:
-
Accurately dilute the withdrawn aliquot with the pure solvent containing the same concentration of the internal standard as used in the calibration curve.
-
Inject the diluted sample into the GC-FID.
-
Record the peak areas for (E)-4-methyl-2-nonene and the internal standard.
-
-
Data Calculation:
-
Using the peak area ratio from the GC analysis and the calibration curve, determine the concentration of (E)-4-methyl-2-nonene in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of (E)-4-methyl-2-nonene in the specific solvent at the experimental temperature.
-
Logical Relationship Diagram for Solubility Prediction
References
The Biological Activity of (E)-4-methyl-2-nonene: An Undeclared Territory in Bioactivity Screening
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of the olefin compound (E)-4-methyl-2-nonene. Despite its defined chemical structure and properties, there is a notable absence of published research detailing its pharmacological, toxicological, or any other biological effects. This lack of data precludes the formulation of an in-depth technical guide on its potential bioactivity.
(E)-4-methyl-2-nonene is a hydrocarbon with the molecular formula C10H20.[1][2] Its chemical structure is well-documented in public databases such as PubChem.[1][2] However, these resources do not contain any curated information regarding its biological activity, mechanism of action, or potential therapeutic applications.
Intensive searches of scholarly articles and bioassay databases for in vitro and in vivo studies on (E)-4-methyl-2-nonene have not yielded any specific results. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, the absence of experimental research means there are no established protocols or identified signaling pathways associated with this compound to detail or visualize.
While the broader class of volatile organic compounds (VOCs) is known to possess a wide range of biological activities, from antimicrobial and insecticidal effects to potential impacts on human health, there is no specific mention or study of (E)-4-methyl-2-nonene within this context in the available literature.[3][4][5] Research in the field of semiochemicals and pheromones, where structurally similar compounds sometimes play a role, also does not provide any specific information on the activity of (E)-4-methyl-2-nonene.
For researchers, scientists, and drug development professionals, (E)-4-methyl-2-nonene represents an unexplored area of chemical biology. The current body of scientific knowledge has not yet characterized its potential interactions with biological systems. Therefore, any consideration of this compound for therapeutic or other biological applications would necessitate foundational research, including initial bioactivity screening, to determine its basic pharmacological and toxicological profile. Without such fundamental data, a detailed technical guide on its biological activity cannot be constructed.
References
(E)-4-Methyl-2-nonene: An Examination of Its Natural Occurrence and Chemical Profile
A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented natural sources for the branched alkene, (E)-4-methyl-2-nonene. Despite its straightforward chemical structure, this compound has not been identified as a constituent of essential oils, a volatile organic compound emitted by plants, fungi, or bacteria, nor as a semiochemical in insects. This technical guide summarizes the available physicochemical data for (E)-4-methyl-2-nonene and outlines the extensive but unfruitful search for its natural origins.
Introduction
(E)-4-Methyl-2-nonene is a member of the alkene family, characterized by a nine-carbon chain with a double bond at the second position and a methyl group at the fourth position. Its stereochemistry is defined by the '(E)' designation, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. While many structurally similar alkenes are known to be naturally occurring, often playing roles in chemical communication or as metabolic byproducts, (E)-4-methyl-2-nonene remains conspicuously absent from the record of identified natural products.
Physicochemical Properties
While information on the natural occurrence of (E)-4-methyl-2-nonene is lacking, its basic physicochemical properties have been cataloged in various chemical databases. These properties are crucial for its identification and for predicting its behavior in various chemical and biological systems. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | PubChem |
| Molecular Weight | 140.27 g/mol | PubChem |
| IUPAC Name | (E)-4-methylnon-2-ene | PubChem |
| CAS Number | 121941-01-3 | PubChem |
| Boiling Point | 155.8 ± 7.0 °C (Predicted) | ChemSpider |
| Density | 0.744 ± 0.06 g/cm³ (Predicted) | ChemSpider |
| Refractive Index | 1.425 ± 0.02 (Predicted) | ChemSpider |
Table 1: Physicochemical Properties of (E)-4-Methyl-2-nonene
Unsuccessful Search for Natural Sources
An exhaustive search of scientific literature was conducted to identify any reported natural occurrences of (E)-4-methyl-2-nonene. The search strategy included querying databases such as PubMed, Scopus, and Google Scholar with terms including "(E)-4-methyl-2-nonene," "natural occurrence," "plant volatile," "essential oil," "insect pheromone," and "fungal metabolite."
Despite these extensive efforts, no primary research articles, review papers, or authenticated databases have reported the isolation or identification of (E)-4-methyl-2-nonene from a natural source. This suggests that if the compound does exist in nature, it is likely a very minor component of a complex mixture that has so far eluded detection, or it is simply not a metabolite produced by the organisms studied to date.
Logical Relationship of Search Strategy
The following diagram illustrates the logical workflow of the search for the natural sources of (E)-4-methyl-2-nonene.
Potential for Synthetic Origin
Given the absence of evidence for its natural occurrence, (E)-4-methyl-2-nonene is likely encountered as a synthetic chemical. It can be synthesized through various organic chemistry reactions, such as the Wittig reaction or metathesis, which are standard methods for creating specific alkene isomers.
Conclusion
For researchers, scientists, and drug development professionals, it is important to note that (E)-4-methyl-2-nonene is not a known naturally occurring compound based on current scientific literature. Any encounter with this molecule is likely to be of synthetic origin. While its physicochemical properties are documented, there are no established biological activities or signaling pathways associated with it. Future research involving comprehensive analysis of volatile compounds from a wider range of organisms may yet reveal its presence in nature, but for now, it remains a molecule of the laboratory.
Technical Guide: Safety and Handling of (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. The toxicological properties of (E)-4-methyl-2-nonene have not been thoroughly investigated. All handling should be performed by qualified individuals who have conducted a thorough risk assessment. The information herein is compiled from available data and safety data sheets for structurally similar compounds and should be used as a guideline, not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS).
Chemical Identification
| Identifier | Value |
| IUPAC Name | (E)-4-methylnon-2-ene |
| Synonyms | 2-Nonene, 4-methyl-, (E)-; trans-4-Methyl-2-nonene[1] |
| CAS Number | 121941-01-3[2] |
| Molecular Formula | C₁₀H₂₀[1][2] |
| Molecular Weight | 140.27 g/mol [2][3] |
| InChIKey | YWPFKZMYKGXMAP-VMPITWQZSA-N[1] |
| Canonical SMILES | CCCCC(C)C=CC |
Hazard Identification and Classification
(E)-4-methyl-2-nonene is classified as a hazardous substance. The following hazard statements are based on data for structurally similar compounds and should be considered applicable.
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor. |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Signal Word: Danger
Hazard Pictograms:
Physical and Chemical Properties
Quantitative experimental data for (E)-4-methyl-2-nonene is limited. The following table includes computed and estimated values.
| Property | Value | Source |
| Boiling Point | 166.82°C (estimate) | ChemicalBook |
| Melting Point | -56.93°C (estimate) | ChemicalBook |
| Flash Point | Not available. Assumed to be < 60°C based on Flammable Liquid Category 3 classification. | - |
| Density | 0.7631 g/mL (estimate) | ChemicalBook |
| Refractive Index | 1.4177 (estimate) | ChemicalBook |
| Vapor Pressure | Not available | - |
| Solubility | Insoluble in water. | - |
| XLogP3 | 4.6 | PubChem[2] |
Experimental Protocols
Handling and Storage Protocol
Objective: To outline the safe procedures for handling and storing (E)-4-methyl-2-nonene to minimize exposure and risk.
Methodology:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be required for splash hazards.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat or coveralls.[4][5] Gloves must be inspected before use and replaced if damaged.
-
Respiratory Protection: If ventilation is inadequate or if working with large quantities, use a NIOSH-approved respirator with organic vapor cartridges.[5]
-
-
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Use only non-sparking tools.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Keep the container tightly closed when not in use.
-
-
Storage Conditions:
Spill Response Protocol
Objective: To provide a systematic approach to safely managing a spill of (E)-4-methyl-2-nonene.
Methodology:
-
Immediate Actions:
-
Evacuate all non-essential personnel from the spill area.
-
Shut off all ignition sources immediately.[7]
-
Ensure adequate ventilation.
-
-
Containment:
-
Clean-up:
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[7]
-
Wash the spill area with soap and water, collecting the cleaning water for proper disposal.
-
-
Disposal:
-
Dispose of the contaminated waste in accordance with local, state, and federal regulations at an approved waste disposal plant.
-
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][8]
Diagrams
Caption: Spill Response Workflow for (E)-4-methyl-2-nonene.
Caption: General Protocol for Handling Flammable Liquid Chemicals.
References
- 1. (E)-2-Nonene, 4-methyl [webbook.nist.gov]
- 2. 2-Nonene, 4-methyl-, (E)- | C10H20 | CID 528285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. airgas.com [airgas.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Sourcing and Analysis of High-Purity (E)-4-Methyl-2-nonene for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (E)-4-methyl-2-nonene is not a readily available stock chemical. This guide outlines the process for obtaining it through custom synthesis and provides detailed analytical methodologies for its characterization based on established chemical principles.
Sourcing via Custom Synthesis
High-purity (E)-4-methyl-2-nonene is not commercially available as a stock item from major chemical suppliers. Therefore, researchers requiring this compound will need to engage a company specializing in custom chemical synthesis. Several contract research, development, and manufacturing organizations (CRDMOs) offer such services.
Potential Custom Synthesis Providers:
-
Aragen Life Sciences
-
ChemScene
-
Enamine
-
GenScript
-
Nucleosyn
-
Saltigo
-
Tocris Bioscience
-
Tyger Scientific Inc.
Process for Requesting a Custom Synthesis Quote:
-
Initial Inquiry: Contact the custom synthesis provider with the chemical name ((E)-4-methyl-2-nonene), CAS number (if available for the specific isomer), desired purity (e.g., >98%), and required quantity (e.g., in grams).
-
Technical Package: Provide any known literature synthesis routes or relevant chemical data. For (E)-4-methyl-2-nonene, a Wittig reaction is a plausible and well-documented approach for stereoselective alkene synthesis.[1][2][3][4][5]
-
Quotation: The supplier will evaluate the synthetic feasibility and provide a quote outlining the cost, estimated lead time, and deliverables, which typically include the compound and a Certificate of Analysis (CoA).
Proposed Synthesis and Purification
A common and effective method for the stereoselective synthesis of (E)-alkenes is the Wittig reaction.[1][2][3][4][5] This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone.
Proposed Synthetic Pathway:
The synthesis of (E)-4-methyl-2-nonene can be envisioned via the Wittig reaction between propanal and a suitable phosphonium ylide derived from 2-bromoheptane.
Caption: Proposed Wittig reaction pathway for the synthesis of (E)-4-methyl-2-nonene.
Experimental Protocol: Synthesis via Wittig Reaction (Illustrative)
-
Ylide Formation:
-
A solution of the appropriate phosphonium salt (derived from 2-bromoheptane and triphenylphosphine) in an anhydrous solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon) to generate the corresponding phosphorus ylide.
-
-
Wittig Reaction:
-
Propanal is added dropwise to the ylide solution at low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
-
Workup and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to separate the volatile (E)-4-methyl-2-nonene from less volatile impurities and the triphenylphosphine oxide byproduct.[6][7][8][9][10]
-
Quality Control and Analytical Protocols
A comprehensive analysis is crucial to confirm the identity, purity, and isomeric ratio of the synthesized (E)-4-methyl-2-nonene.
Data Summary Table:
| Parameter | Method | Specification |
| Identity | ||
| Molecular Formula | Mass Spectrometry (MS) | C₁₀H₂₀ |
| Molecular Weight | Mass Spectrometry (MS) | 140.27 g/mol |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | ||
| Purity Assay | Gas Chromatography (GC-FID) | ≥ 98.0% |
| Isomeric Purity ((E)-isomer) | Gas Chromatography (GC-FID) | Report value |
| Residual Solvents | Headspace GC-MS | Report value |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
Experimental Workflow for Quality Control:
Caption: A typical workflow for the quality control analysis of synthesized (E)-4-methyl-2-nonene.
Detailed Analytical Methodologies:
A. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Isomer Ratio
-
Principle: This method separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The flame ionization detector provides a response proportional to the mass of the carbon-containing analyte.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).
-
Illustrative GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
-
-
Data Analysis: The purity is determined by the area percent of the main peak corresponding to (E)-4-methyl-2-nonene. The isomeric ratio can be assessed by the relative areas of the peaks corresponding to the (E) and (Z) isomers, assuming they are resolved.[11]
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Principle: GC separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of the separated compounds by their mass spectra.
-
Instrumentation: A GC-MS system with a similar column as for GC-FID.
-
Illustrative MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
-
Data Analysis: The mass spectrum of the main peak should be consistent with the fragmentation pattern of 4-methyl-2-nonene. Mass spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to identify potential impurities.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Spectral Features for (E)-4-methyl-2-nonene:
-
Signals in the olefinic region (around 5.0-6.0 ppm) with a large coupling constant (typically > 12 Hz) characteristic of trans-alkenes.
-
Signals corresponding to the methyl and methylene groups of the alkyl chain.
-
-
Expected ¹³C NMR Spectral Features:
By following this guide, researchers and drug development professionals can successfully source high-purity (E)-4-methyl-2-nonene through custom synthesis and perform the necessary analytical testing to ensure its quality and suitability for their research needs.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. chemistry.muohio.edu [chemistry.muohio.edu]
- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. byjus.com [byjus.com]
- 10. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 11. vurup.sk [vurup.sk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
literature review of 2-Nonene, 4-methyl-, (E)- research
An In-depth Technical Guide to (E)-4-Methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the research surrounding (E)-4-methyl-2-nonene, a branched alkene of interest in various fields of chemical and biological research. Due to the limited specific research on this particular isomer, this guide draws upon established principles in organic synthesis, analytical chemistry, and the known biological activities of structurally related long-chain and branched alkenes to provide a thorough and practical overview.
Chemical and Physical Properties
| Property | Value (Predicted/Typical) | Source/Method |
| Molecular Formula | C₁₀H₂₀ | - |
| Molecular Weight | 140.27 g/mol | - |
| IUPAC Name | (E)-4-methylnon-2-ene | - |
| CAS Number | Not assigned | - |
| Boiling Point | ~160-170 °C | Estimated based on similar C10 alkenes |
| Density | ~0.74 g/cm³ | Estimated based on similar C10 alkenes |
| Refractive Index | ~1.42 | Estimated based on similar C10 alkenes |
| LogP | ~4.5 | Estimated based on structure (hydrophobicity) |
| ¹H NMR (CDCl₃, ppm) | See Experimental Section | Predicted based on analogous structures |
| ¹³C NMR (CDCl₃, ppm) | See Experimental Section | Predicted based on analogous structures |
Synthesis of (E)-4-Methyl-2-nonene
The stereoselective synthesis of (E)-trisubstituted alkenes is a well-established area of organic chemistry. The Wittig reaction is a powerful and commonly employed method for the formation of carbon-carbon double bonds with good control over the resulting stereochemistry.[1][2][3][4][5] Stabilized ylides in a Wittig reaction generally favor the formation of the (E)-alkene.[1]
Proposed Synthetic Pathway: The Wittig Reaction
A plausible and efficient route to synthesize (E)-4-methyl-2-nonene is via the Wittig reaction between a stabilized phosphorus ylide and a ketone.
Caption: Proposed Wittig reaction pathway for the synthesis of (E)-4-methyl-2-nonene.
Detailed Experimental Protocol: Wittig Synthesis
This protocol is a generalized procedure based on standard Wittig reaction conditions.[6][7][8][9]
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Heptanone
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Reaction with Ketone:
-
Cool the ylide solution back down to 0°C.
-
Add 2-heptanone (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to isolate the (E)-4-methyl-2-nonene.
-
Biological Activity and Potential Applications
While specific biological activities of (E)-4-methyl-2-nonene are not documented, the broader class of long-chain and branched alkenes is known to have significant biological roles, particularly as semiochemicals in insects.[10][11]
Insect Semiochemicals
Many insects utilize cuticular hydrocarbons (CHCs), which include a variety of alkanes and alkenes, for chemical communication.[10] These compounds can act as pheromones (for mating), kairomones (for host recognition), and allomones (for defense). The specific structure of the alkene, including the chain length, position of the double bond, and any branching, is critical for its biological function. Long-chain alkenes are also crucial in preventing desiccation in insects.[11]
Potential Pharmacological Relevance
Long-chain molecules, in general, are explored for various agrochemical and pharmaceutical applications due to their diverse bioactivities.[12] While direct pharmacological data on (E)-4-methyl-2-nonene is absent, its structural motifs could be incorporated into larger molecules to modulate properties like lipophilicity, which is a key factor in drug absorption and distribution.
Caption: Potential areas of biological relevance and application for (E)-4-methyl-2-nonene.
Analytical Characterization
The successful synthesis and purification of (E)-4-methyl-2-nonene would be confirmed through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing volatile compounds like alkenes. It provides information on the purity of the sample and the molecular weight of the compound.
Experimental Protocol:
-
Instrument: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Expected Results: A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z 140, with a fragmentation pattern characteristic of a C10 alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise structure and stereochemistry of the molecule.[13][14]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 5.3-5.5 (m, 2H): Olefinic protons (-CH=CH-). The coupling constant (J) between these protons would be approximately 15 Hz, confirming the (E)-stereochemistry.[13]
-
δ 2.1-2.3 (m, 1H): Methine proton at C4 (-CH(CH₃)-).
-
δ 1.9-2.1 (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
-
δ 1.2-1.4 (m, 4H): Methylene protons of the pentyl chain.
-
δ 0.95 (d, 3H): Methyl protons of the C4-methyl group.
-
δ 0.85-0.9 (t, 6H): Methyl protons of the terminal methyl groups.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 130-135: Olefinic carbon (-CH=).
-
δ 125-130: Olefinic carbon (=CH-).
-
δ 35-40: Methine carbon at C4.
-
δ 30-35: Methylene carbons.
-
δ 20-25: Methylene carbons.
-
δ 15-20: Methyl carbon of the C4-methyl group.
-
δ 14: Terminal methyl carbons.
Caption: General workflow for the purification and analytical characterization of (E)-4-methyl-2-nonene.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. staff.najah.edu [staff.najah.edu]
Methodological & Application
Application Note: Purification of (E)-4-methyl-2-nonene by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the nonpolar alkene, (E)-4-methyl-2-nonene, using flash column chromatography on silica gel. The methodology covers the selection of appropriate stationary and mobile phases, sample preparation and loading, execution of the chromatographic separation, and fraction analysis. This protocol is designed to offer a reliable method for obtaining high-purity (E)-4-methyl-2-nonene, a common intermediate in organic synthesis.
Introduction
(E)-4-methyl-2-nonene is a C10 alkene that often requires purification to remove byproducts and unreacted starting materials from its synthesis. Due to its nonpolar nature, flash column chromatography with a silica gel stationary phase and a nonpolar mobile phase is an effective purification strategy.[1][2][3] The separation is based on the differential partitioning of the components of the crude mixture between the polar stationary phase and the nonpolar mobile phase.[2][3][4][5] Less polar compounds, such as the target alkene, will have a weaker interaction with the silica gel and will elute faster, while more polar impurities will be retained on the column for longer.[3] This method allows for the efficient isolation of the desired (E)-isomer in high purity.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Silica Gel | 230-400 mesh (40-63 µm) | Standard laboratory supplier |
| n-Hexane | HPLC grade | Standard laboratory supplier |
| Ethyl Acetate | HPLC grade | Standard laboratory supplier |
| Potassium Permanganate | ACS reagent grade | Standard laboratory supplier |
| Sodium Carbonate | Anhydrous, ACS reagent grade | Standard laboratory supplier |
| Crude (E)-4-methyl-2-nonene | Synthesis grade | N/A |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | Standard laboratory supplier |
| Glass wool | Standard laboratory supplier | |
| Sand | Sea sand, washed and dried | Standard laboratory supplier |
Experimental Protocols
Thin Layer Chromatography (TLC) for Eluent Selection
The first step in developing a column chromatography protocol is to determine the optimal eluent system using TLC.[1][5]
-
Spotting the TLC Plate: Dissolve a small amount of the crude (E)-4-methyl-2-nonene mixture in a minimal amount of a volatile solvent (e.g., hexane). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Developing the TLC Plate: Place the spotted TLC plate in a developing chamber containing a shallow pool of the test eluent. A good starting eluent for nonpolar compounds is 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 99:1 or 98:2 v/v).[6]
-
Visualization: Since (E)-4-methyl-2-nonene is not UV-active, a potassium permanganate stain is used for visualization.[7][8][9] After developing and drying the TLC plate, dip it into a solution of potassium permanganate. Alkenes will appear as yellow-brown spots on a purple background.[7][8][9]
-
Determining the Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1][10] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Adjust the polarity of the eluent by varying the ratio of n-hexane to ethyl acetate to achieve the target Rf value.
Column Preparation
-
Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material to be purified. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude sample by weight.[1]
-
Plugging the Column: Place a small plug of glass wool at the bottom of the column to prevent the stationary phase from washing out.[5] Add a thin layer of sand on top of the glass wool.
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.[5]
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed to prevent disruption during sample loading.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [5]
-
Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading:
-
Dissolve the crude (E)-4-methyl-2-nonene in the minimum amount of the eluent.
-
Carefully pipette the solution onto the top of the silica gel column, allowing it to absorb into the stationary phase.
-
Rinse the sample flask with a small amount of eluent and add this to the column to ensure all the sample is transferred.
-
-
Dry Loading:
-
Dissolve the crude sample in a volatile solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[11]
-
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate (flash chromatography).
-
Collect the eluate in a series of labeled test tubes or flasks (fractions).
-
Continuously monitor the progress of the separation by spotting the collected fractions on TLC plates and visualizing with potassium permanganate stain.
-
Combine the fractions that contain the pure (E)-4-methyl-2-nonene.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified (E)-4-methyl-2-nonene.
-
Confirm the purity of the final product by an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: TLC Analysis for Eluent Selection
| Eluent System (n-Hexane:Ethyl Acetate, v/v) | Rf of (E)-4-methyl-2-nonene | Observations |
| 100:0 | ~0.5 | Good mobility, but may not provide optimal separation from very nonpolar impurities. |
| 99:1 | ~0.35 | Ideal for good separation. |
| 98:2 | ~0.2 | Slower elution, may be suitable for difficult separations. |
Note: These are representative Rf values and may vary depending on the specific TLC plates and laboratory conditions.
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Sample Load | 1.0 g crude (E)-4-methyl-2-nonene |
| Eluent | n-Hexane:Ethyl Acetate (99:1, v/v) |
| Fraction Size | 10 mL |
| Expected Yield of Pure Product | >90% |
| Expected Purity | >98% |
Workflow Diagram
Caption: Workflow for the purification of (E)-4-methyl-2-nonene.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of (E)-4-methyl-2-nonene using flash column chromatography. By following the outlined steps for eluent selection, column preparation, sample loading, and fraction analysis, researchers can effectively isolate the target compound with high purity. The use of TLC with potassium permanganate staining is a critical tool for monitoring the separation of this non-UV active alkene. This method is broadly applicable to the purification of other nonpolar organic compounds.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. columbia.edu [columbia.edu]
- 3. youtube.com [youtube.com]
- 4. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
Application Notes & Protocols for the Quantification of (E)-4-Methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (E)-4-methyl-2-nonene, a volatile organic compound (VOC). The methods described herein are primarily based on gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), which are standard techniques for the analysis of volatile alkenes.
Introduction
(E)-4-Methyl-2-nonene (C₁₀H₂₀, CAS No. 5364592) is a branched-chain alkene that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker.[1] Accurate and precise quantification of this compound is crucial for understanding its role and significance in these applications. The following protocols provide a framework for the analysis of (E)-4-methyl-2-nonene in various matrices.
Analytical Methods Overview
The primary analytical techniques for the quantification of (E)-4-methyl-2-nonene are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
-
GC-MS offers high selectivity and sensitivity, providing both quantitative data and structural information for confident peak identification.[2]
-
GC-FID is a robust and widely used technique for the quantification of hydrocarbons, offering a wide linear range.[3]
Sample preparation is a critical step for the analysis of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting and concentrating VOCs from a sample matrix prior to GC analysis.[4]
Experimental Protocols
Protocol 1: Quantification of (E)-4-Methyl-2-nonene by HS-SPME-GC-MS
This protocol is suitable for the analysis of (E)-4-methyl-2-nonene in liquid and solid matrices, such as food and environmental samples.
1. Sample Preparation (HS-SPME)
-
Sample Aliquoting: Weigh 1-5 g of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as undecane) to each sample, standard, and blank.
-
Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., NaCl to saturation) can increase the volatility of the analyte and improve its transfer to the headspace.[5]
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in an autosampler tray with an incubation station. Equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) with agitation to facilitate the partitioning of (E)-4-methyl-2-nonene into the headspace.[5]
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a specific time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[6]
-
Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the analytical column. Desorption is typically performed at a high temperature (e.g., 250°C) for a short period (e.g., 5 minutes).[5]
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7]
-
Inlet: Split/splitless injector, operated in splitless mode for high sensitivity. Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity. Characteristic ions for (E)-4-methyl-2-nonene should be determined from its mass spectrum.
-
3. Quantification
-
Create a calibration curve by analyzing a series of standards of known concentrations of (E)-4-methyl-2-nonene prepared in a matrix similar to the samples.
-
Plot the ratio of the peak area of (E)-4-methyl-2-nonene to the peak area of the internal standard against the concentration of (E)-4-methyl-2-nonene.
-
Determine the concentration of (E)-4-methyl-2-nonene in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of (E)-4-Methyl-2-nonene by GC-FID
This protocol is suitable for samples where high selectivity is not required and for screening a large number of samples.
1. Sample Preparation
Sample preparation can be performed using HS-SPME as described in Protocol 1, or by liquid-liquid extraction if the analyte concentration is high.
-
Liquid-Liquid Extraction:
-
Mix a known amount of the liquid sample with a water-immiscible solvent (e.g., hexane or pentane).
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Carefully collect the organic layer containing (E)-4-methyl-2-nonene.
-
An internal standard should be added before extraction.
-
2. GC-FID Analysis
-
Gas Chromatograph: Agilent 7890B GC with FID or equivalent.
-
GC Column: As in Protocol 1 (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet: Split/splitless injector. The split ratio can be adjusted depending on the expected concentration of the analyte. A split ratio of 20:1 is a good starting point. Inlet temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Similar to the GC-MS method.
-
FID Detector:
-
Temperature: 280°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Helium or Nitrogen) flow: 25 mL/min.
-
3. Quantification
Quantification is performed similarly to the GC-MS method, using a calibration curve prepared from standards of (E)-4-methyl-2-nonene.
Data Presentation
The following tables summarize typical validation parameters for the quantification of volatile organic compounds using GC-based methods. The specific values for (E)-4-methyl-2-nonene would need to be determined experimentally.
Table 1: GC-MS Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: GC-FID Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linear Range | 1 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Visualizations
Caption: General experimental workflow for the quantification of (E)-4-methyl-2-nonene.
Caption: Logical relationship between the analyte and the analytical outcomes.
References
- 1. 4-Nonene, 2-methyl- | C10H20 | CID 5364592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 4. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the GC-MS Analysis of (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (E)-4-methyl-2-nonene (CAS No. 55724-84-0), a volatile organic compound.
Introduction
(E)-4-methyl-2-nonene is a member of the alkene family with the molecular formula C10H20. Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.
Data Presentation
The retention of (E)-4-methyl-2-nonene is dependent on the specific chromatographic conditions. The Kovats retention index (RI) is a standardized measure of retention that is less dependent on the specific instrument and operational parameters. For the related isomer, (Z)-4-methyl-2-nonene, the Kovats retention index on a non-polar OV-101 column has been reported to be in the range of 941-948.[1] The (E)-isomer is expected to have a slightly different retention index on a similar non-polar column.
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index (RI) for (Z)-4-methyl-2-nonene | 941-948 | Non-polar (OV-101) | [1] |
Note: The retention index for the (E)-isomer is expected to be similar but may differ slightly.
Key fragmentation pathways for alkenes include allylic cleavage and rearrangements, leading to a series of smaller carbocation fragments. For comparison, the mass spectrum of a related isomer, 2-methyl-1-nonene, shows significant peaks at m/z 41, 43, 55, 56, 70, and 84, with the base peak at m/z 41.
Predicted and Representative Mass Spectral Data for C10H20 Isomers
| m/z | Predicted Relative Abundance for (E)-4-methyl-2-nonene | Interpretation |
| 140 | Low | Molecular Ion [M]+ |
| 111 | Moderate | [M - C2H5]+ |
| 97 | Moderate | [M - C3H7]+ |
| 83 | Moderate | [M - C4H9]+ |
| 69 | High | [C5H9]+ |
| 55 | High | [C4H7]+ (Often a prominent peak for alkenes) |
| 41 | High | [C3H5]+ (Allyl cation, often a prominent peak) |
This table is predictive and should be confirmed with a standard.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific instrumentation and sample matrices.
For the analysis of (E)-4-methyl-2-nonene in a liquid matrix, a simple dilution with a volatile organic solvent is typically sufficient.
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane, pentane, or dichloromethane.
-
Dilution: Prepare a stock solution of the sample containing (E)-4-methyl-2-nonene. From the stock solution, prepare a working solution with a concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Vialing: Transfer the final diluted sample to a 2 mL autosampler vial with a PTFE-lined cap.
For trace analysis in complex matrices, sample extraction techniques such as solid-phase microextraction (SPME) or purge and trap may be necessary.
A standard capillary GC-MS system is suitable for this analysis.
| GC Parameter | Recommended Setting |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |
| MS Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35 - 350 |
| Solvent Delay | 3 minutes (or adjusted to be after the solvent peak) |
-
Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.
-
Identification: Identify the (E)-4-methyl-2-nonene peak based on its retention time.
-
Confirmation: Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern should be consistent with that of a C10H20 alkene.[2]
-
Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. The peak area of a characteristic ion (quantitation ion) is typically used for quantification.
Diagrams
References
Application Notes and Protocols: (E)-4-methyl-2-nonene in Asymmetric Synthesis
Introduction
(E)-4-methyl-2-nonene is a chiral alkene that holds potential as a starting material or intermediate in asymmetric synthesis for the preparation of enantiomerically enriched compounds. Its structure, featuring a trisubstituted double bond and a stereocenter at the C4 position, allows for the introduction of new stereogenic centers through various asymmetric transformations. These transformations are crucial in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and natural products, where specific stereoisomers are often responsible for the desired biological activity.
This document provides an overview of potential asymmetric synthesis applications involving (E)-4-methyl-2-nonene, based on established methodologies for analogous methyl-branched alkenes. While specific literature on the asymmetric reactions of (E)-4-methyl-2-nonene is not extensively available, the principles of well-known asymmetric reactions can be applied to predict its behavior and design synthetic routes. The protocols provided herein are generalized based on these established methods and should be optimized for this specific substrate.
Asymmetric Epoxidation
Asymmetric epoxidation is a powerful tool for the synthesis of chiral epoxides, which are versatile intermediates that can be converted into a variety of functional groups. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a highly effective method for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes.
Application: The asymmetric epoxidation of (E)-4-methyl-2-nonene would yield a chiral epoxide with two new stereocenters. The stereochemistry of the resulting epoxide is determined by the chirality of the salen ligand used.
Experimental Protocol (General)
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral Mn(III)-salen catalyst (e.g., (R,R)-Jacobsen's catalyst) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Reaction Setup: To the catalyst solution, add a co-catalyst/axial ligand if required (e.g., N-methylmorpholine N-oxide, 4-phenylpyridine N-oxide).
-
Substrate Addition: Add (E)-4-methyl-2-nonene to the reaction mixture.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the oxidant (e.g., m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) solution buffered with a phosphate buffer) dropwise over a period of time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data (Hypothetical)
| Catalyst | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| (R,R)-Jacobsen's catalyst | m-CPBA | 0 | 85 | 95 |
| (S,S)-Jacobsen's catalyst | NaOCl | -20 | 82 | 93 |
Logical Relationship Diagram
Asymmetric Dihydroxylation
Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to chiral vicinal diols. The reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine-derived ligand. The choice of ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.
Application: Asymmetric dihydroxylation of (E)-4-methyl-2-nonene would produce a chiral diol with two new stereocenters. This diol can serve as a precursor for the synthesis of various complex molecules.
Experimental Protocol (General)
-
Reaction Setup: In a round-bottom flask, prepare a solution of tert-butanol and water (1:1).
-
Reagent Addition: To this solvent mixture, add the commercially available AD-mix-α or AD-mix-β, which contains the osmium catalyst, chiral ligand, potassium ferricyanide (re-oxidant), and potassium carbonate.
-
Substrate Addition: Add (E)-4-methyl-2-nonene to the stirred mixture.
-
Reaction: Stir the reaction vigorously at room temperature or 0 °C until the reaction is complete (monitored by TLC or GC).
-
Work-up: Quench the reaction by adding a solid sulfite (e.g., sodium sulfite). Stir for about an hour. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the diol by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or by conversion to a suitable derivative for chiral GC analysis.
Quantitative Data (Hypothetical)
| Reagent | Temperature (°C) | Yield (%) | ee (%) |
| AD-mix-α | 0 | 92 | 98 |
| AD-mix-β | RT | 90 | 97 |
Signaling Pathway Diagram
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a fundamental transformation for the stereoselective reduction of a double bond to create one or two new stereocenters. For a trisubstituted alkene like (E)-4-methyl-2-nonene, this reaction would generate a chiral alkane. Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine ligands, are commonly employed.
Application: The asymmetric hydrogenation of (E)-4-methyl-2-nonene would yield (S)- or (R)-4-methylnonane, depending on the chiral catalyst used. This transformation is valuable for producing enantiopure alkanes which can be components of pheromones or other bioactive molecules.
Experimental Protocol (General)
-
Catalyst Precursor and Ligand: In a glovebox, charge a pressure-rated reaction vessel with the catalyst precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) and the chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).
-
Solvent and Substrate: Add a degassed solvent (e.g., methanol, DCM, or THF) followed by (E)-4-methyl-2-nonene.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen several times before pressurizing to the desired pressure (e.g., 1-50 atm).
-
Reaction: Stir the reaction mixture at a specific temperature until the hydrogen uptake ceases or analysis indicates complete conversion.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the product by passing it through a short plug of silica gel to remove the catalyst. Determine the enantiomeric excess of the product by chiral GC analysis.
Quantitative Data (Hypothetical)
| Catalyst Precursor | Chiral Ligand | H2 Pressure (atm) | Yield (%) | ee (%) |
| [Rh(COD)2]BF4 | (R)-BINAP | 20 | >99 | 92 |
| [Ir(COD)Cl]2 | (S,S)-f-BINAPHANE | 50 | >99 | 96 |
Experimental Workflow Diagram
Disclaimer: The protocols and data presented in these application notes are hypothetical and based on general methodologies for asymmetric synthesis. Specific reaction conditions for (E)-4-methyl-2-nonene would require experimental investigation and optimization. Researchers should consult relevant literature for detailed procedures of the mentioned named reactions and exercise appropriate safety precautions when handling the described reagents.
Application Notes and Protocols: (E)-4-methyl-2-nonene as a Versatile Precursor for the Total Synthesis of (R)-4-methyl-1-nonanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E)-4-methyl-2-nonene is a chiral alkene with significant potential as a precursor in the stereoselective synthesis of various natural products, particularly insect pheromones and other bioactive molecules possessing a branched alkyl chain. Its trisubstituted double bond and chiral center offer multiple handles for stereocontrolled transformations. This document outlines a hypothetical, yet chemically sound, application of (E)-4-methyl-2-nonene in the total synthesis of (R)-4-methyl-1-nonanol, the female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor.[1] The proposed synthetic strategy highlights the utility of this precursor in establishing key stereocenters and constructing the carbon skeleton of the target natural product.
Core Concepts and Synthetic Strategy
The retrosynthetic analysis for (R)-4-methyl-1-nonanol identifies (E)-4-methyl-2-nonene as a key intermediate. The strategy hinges on the stereoselective hydroboration-oxidation of the alkene to install the primary alcohol and set the desired stereochemistry at C4.
References
Application Notes and Protocols for the Olefin Metathesis of 2-Nonene, 4-methyl-, (E)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics and experimental protocols for the olefin metathesis of the sterically hindered internal olefin, 2-Nonene, 4-methyl-, (E)-. The information is curated for professionals in research and development who are looking to utilize this reaction in their synthetic workflows.
Introduction to Olefin Metathesis of 2-Nonene, 4-methyl-, (E)-
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds.[1] For a sterically hindered internal olefin such as 2-Nonene, 4-methyl-, (E)-, both self-metathesis and cross-metathesis reactions are of significant interest for the synthesis of larger, more complex molecules or for the production of smaller, valuable alkenes. The reaction proceeds via a metal-carbene intermediate and a metallacyclobutane transition state, a mechanism first proposed by Chauvin.[2] The choice of catalyst is critical, with ruthenium-based Grubbs catalysts, particularly the second-generation catalysts, showing high activity and functional group tolerance for such transformations.[3][4] The steric bulk of the N-heterocyclic carbene (NHC) ligands on the catalyst can significantly influence the reaction's efficiency.[1][5]
Key Reaction Types
Self-Metathesis
In self-metathesis, two molecules of (E)-4-methyl-2-nonene react to form a mixture of (E,E)-5,8-dimethyl-6-dodecene and 2-butene. This reaction is useful for creating symmetrical, higher molecular weight olefins.
Cross-Metathesis with a Partner Olefin
Cross-metathesis involves the reaction of (E)-4-methyl-2-nonene with a different olefin. A common and synthetically useful variation is ethenolysis, the cross-metathesis with ethylene, to produce 3-methyl-1-heptene and propene. This process is driven forward by the continuous removal of the volatile ethylene by-product.[6]
Quantitative Data Presentation
The following tables summarize representative quantitative data for the olefin metathesis of sterically hindered internal olefins, which can be used as a starting point for optimizing the reaction of (E)-4-methyl-2-nonene. The data is based on studies of analogous systems, such as methyl oleate.[7]
Table 1: Effect of Catalyst Loading on Self-Metathesis of a Sterically Hindered Internal Olefin
| Catalyst Loading (mol%) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 0.5 | Grubbs II | 45 | 4 | 65 |
| 1.0 | Grubbs II | 45 | 4 | 85 |
| 2.0 | Grubbs II | 45 | 4 | 95 |
Table 2: Influence of Temperature on Cross-Metathesis with Ethylene (Ethenolysis)
| Temperature (°C) | Catalyst | Catalyst Loading (mol%) | Ethylene Pressure (psi) | Reaction Time (h) | Product Yield (%) |
| 25 | Grubbs II | 1.0 | 100 | 6 | 70 |
| 45 | Grubbs II | 1.0 | 100 | 6 | 92 |
| 60 | Grubbs II | 1.0 | 100 | 6 | 88 (note catalyst decomposition) |
Table 3: Comparison of Grubbs Catalysts for the Self-Metathesis of a Branched Internal Olefin
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Grubbs I | 2.0 | 50 | 8 | 45 |
| Grubbs II | 2.0 | 50 | 8 | 92 |
| Hoveyda-Grubbs II | 2.0 | 50 | 8 | 95 |
Experimental Protocols
The following are detailed methodologies for conducting self-metathesis and cross-metathesis (ethenolysis) of (E)-4-methyl-2-nonene.
General Considerations
-
Inert Atmosphere: All metathesis reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Solvent: Anhydrous, degassed solvents are crucial for optimal results. Dichloromethane (DCM) or toluene are commonly used.
-
Catalyst Handling: While Grubbs catalysts are relatively air-stable for brief periods, they should be stored under an inert atmosphere and handled quickly in the air.[4]
Protocol for Self-Metathesis of (E)-4-methyl-2-nonene
Materials:
-
(E)-4-methyl-2-nonene
-
Grubbs Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (E)-4-methyl-2-nonene (1.0 mmol, 1.0 eq) and the internal standard.
-
Dissolve the substrate in anhydrous, degassed DCM (to achieve a concentration of 0.1-0.5 M).
-
In a separate vial, weigh the Grubbs Second Generation catalyst (e.g., 0.01 mmol, 1 mol%) under an argon atmosphere.
-
Add the catalyst to the reaction flask and immediately begin stirring at the desired temperature (e.g., 45 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Purify the product mixture using column chromatography on silica gel.
Protocol for Cross-Metathesis of (E)-4-methyl-2-nonene with Ethylene (Ethenolysis)
Materials:
-
(E)-4-methyl-2-nonene
-
Grubbs Second Generation Catalyst
-
Anhydrous, degassed toluene
-
High-pressure reactor equipped with a magnetic stir bar and gas inlet
-
Ethylene gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor with (E)-4-methyl-2-nonene (1.0 mmol, 1.0 eq) and anhydrous, degassed toluene.
-
Add the Grubbs Second Generation catalyst (e.g., 0.01 mmol, 1 mol%).
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with ethylene gas to the desired pressure (e.g., 100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 45 °C) with vigorous stirring.
-
Maintain the ethylene pressure throughout the reaction.
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Quench the reaction and work up as described in the self-metathesis protocol.
Visualizations
Catalytic Cycle of Olefin Metathesis
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis.
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for GC-MS Monitoring
This diagram outlines the typical workflow for monitoring the progress of an olefin metathesis reaction.
Caption: Workflow for reaction monitoring via GC-MS.
Logical Relationship of Factors Affecting Reaction Kinetics
This diagram shows the interplay of various factors that influence the kinetics of the olefin metathesis of (E)-4-methyl-2-nonene.
Caption: Factors influencing olefin metathesis kinetics.
References
- 1. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Increased efficiency in cross-metathesis reactions of sterically hindered olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (E)-4-methyl-2-nonene for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-methyl-2-nonene is a volatile organic compound (VOC) that can be challenging to analyze accurately at trace levels using standard gas chromatography-mass spectrometry (GC-MS) methodologies due to its nonpolar nature and potential for co-elution with other hydrocarbons. Chemical derivatization can significantly enhance its analytical detection by increasing its molecular weight and polarity, leading to improved chromatographic separation and more specific mass spectrometric identification. This document provides detailed application notes and protocols for two effective derivatization strategies for (E)-4-methyl-2-nonene: Epoxidation and Thiol-Ene Addition . These methods target the carbon-carbon double bond, offering high reactivity and specificity.
Rationale for Derivatization
Direct GC-MS analysis of (E)-4-methyl-2-nonene can be limited by:
-
Low Polarity: Resulting in poor retention on many standard GC columns and potential interference from complex hydrocarbon matrices.
-
Non-specific Mass Spectrum: Fragmentation patterns may be similar to other isomeric or structurally related alkenes, complicating unambiguous identification.
-
Volatility: While advantageous for GC analysis in general, high volatility can sometimes lead to sample loss during preparation.
Derivatization addresses these challenges by:
-
Increasing Polarity and Molecular Weight: The addition of a functional group, such as an epoxide or a thioether, alters the physicochemical properties of the analyte, leading to better chromatographic resolution.
-
Providing Characteristic Mass Fragments: The derivatized molecule often yields unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.
-
Potentially Improving Ionization Efficiency: In some cases, the derivative may exhibit better ionization characteristics, leading to enhanced sensitivity.
Derivatization Strategies
Two primary derivatization strategies targeting the double bond of (E)-4-methyl-2-nonene are presented:
-
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): This reaction converts the alkene to an epoxide. The reaction is typically rapid and specific for the double bond.[1]
-
UV-Initiated Thiol-Ene Addition: This "click" reaction involves the addition of a thiol across the double bond, forming a thioether. This method is known for its high efficiency and mild reaction conditions.[2][3]
Data Presentation
The following table summarizes expected quantitative performance metrics for the derivatization of (E)-4-methyl-2-nonene based on literature for similar compounds. Actual performance may vary and should be validated for the specific application.
| Parameter | Epoxidation (m-CPBA) | UV-Initiated Thiol-Ene Addition | Reference Compound(s) & Notes |
| Derivatization Yield | > 95% | > 90% | Based on high-yield synthetic protocols for epoxidation and the "click" nature of thiol-ene reactions.[4] Yields are highly dependent on optimized reaction conditions. |
| Limit of Detection (LOD) | 1 - 10 µg/L | 5 - 20 µg/L | Estimated based on GC-MS analysis of other derivatized volatile compounds. Actual LODs will depend on the specific instrumentation and matrix. |
| Limit of Quantification (LOQ) | 5 - 30 µg/L | 15 - 60 µg/L | Estimated based on typical analytical validation parameters. |
| Reaction Time | 15 - 60 minutes | 5 - 30 minutes | Epoxidation with m-CPBA is known to be rapid.[1] UV-initiated thiol-ene reactions are often complete within minutes.[5] |
Experimental Protocols
Protocol 1: Derivatization of (E)-4-methyl-2-nonene via Epoxidation with m-CPBA
Objective: To convert (E)-4-methyl-2-nonene to its corresponding epoxide, (E)-4-methyl-2,3-epoxynonane, for GC-MS analysis.
Materials:
-
(E)-4-methyl-2-nonene standard solution in a suitable solvent (e.g., dichloromethane, hexane).
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity).
-
Dichloromethane (DCM), anhydrous.
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution.
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Glass vials with PTFE-lined caps.
-
Microsyringes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Standard Preparation: Prepare a stock solution of (E)-4-methyl-2-nonene in dichloromethane. Create a series of calibration standards by diluting the stock solution to the desired concentration range.
-
Reaction Setup: In a 2 mL glass vial, add 500 µL of the (E)-4-methyl-2-nonene standard solution.
-
Reagent Addition: Add a 1.5 molar excess of m-CPBA relative to the alkene. For a 1 µg/mL solution of the alkene, this will be a very small amount; it is advisable to prepare a fresh, dilute solution of m-CPBA in DCM (e.g., 1 mg/mL) and add the appropriate volume.
-
Reaction: Cap the vial tightly and vortex gently. Allow the reaction to proceed at room temperature for 30 minutes. For acid-sensitive analytes or to prevent potential rearrangements, the reaction can be buffered by adding solid sodium bicarbonate.
-
Quenching: To quench the excess peroxy acid, add 500 µL of 10% sodium sulfite solution and vortex for 1 minute.
-
Neutralization: Add 500 µL of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Vortex for 1 minute.
-
Phase Separation: Centrifuge the vial to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The dried organic extract is ready for GC-MS analysis.
GC-MS Parameters (Suggested Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometer: Scan mode (m/z 40-350) for identification, Selected Ion Monitoring (SIM) mode for quantification.
Caption: Epoxidation Workflow Diagram.
Protocol 2: Derivatization of (E)-4-methyl-2-nonene via UV-Initiated Thiol-Ene Addition
Objective: To add a thiol group across the double bond of (E)-4-methyl-2-nonene to form a thioether derivative for GC-MS analysis. 1-Propanethiol is used as an example reagent.
Materials:
-
(E)-4-methyl-2-nonene standard solution in a suitable solvent (e.g., hexane).
-
1-Propanethiol.
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator.
-
Hexane, anhydrous.
-
UV lamp (e.g., 365 nm).
-
Quartz or borosilicate glass vials with PTFE-lined caps.
-
Microsyringes.
-
Vortex mixer.
Procedure:
-
Standard Preparation: Prepare a stock solution of (E)-4-methyl-2-nonene in hexane. Create a series of calibration standards by diluting the stock solution.
-
Reagent Solution Preparation: Prepare a solution containing 1-propanethiol (2-fold molar excess to the alkene) and the photoinitiator (e.g., 1 mol% relative to the alkene) in hexane.
-
Reaction Setup: In a quartz or borosilicate glass vial, add 500 µL of the (E)-4-methyl-2-nonene standard solution.
-
Reagent Addition: Add 50 µL of the thiol/photoinitiator solution to the vial.
-
Reaction: Cap the vial tightly and vortex gently. Place the vial under a UV lamp for 15 minutes at room temperature. The reaction time may need optimization.[5]
-
Post-Reaction: The reaction mixture can often be directly injected into the GC-MS. If necessary, a simple filtration through a small plug of silica gel can be performed to remove the photoinitiator.
-
Analysis: The reaction mixture is ready for GC-MS analysis.
GC-MS Parameters (Suggested Starting Point):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 260 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: 60 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
-
Mass Spectrometer: Scan mode (m/z 40-400) for identification, SIM mode for quantification.
Caption: Thiol-Ene Addition Workflow.
Logical Relationship of Derivatization for Enhanced Analysis
The following diagram illustrates how derivatization improves the analytical determination of (E)-4-methyl-2-nonene.
Caption: Benefits of Derivatization.
References
Application Notes and Protocols for Reactions of (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations of (E)-4-methyl-2-nonene. The protocols for epoxidation, hydroboration-oxidation, and ozonolysis are outlined, offering methods for the synthesis of valuable chemical intermediates.
Introduction
(E)-4-methyl-2-nonene is a trisubstituted alkene with the chemical formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . Its structure presents a site of unsaturation that is amenable to a variety of chemical modifications, making it a useful starting material for the synthesis of more complex molecules. This document details the experimental setup for three fundamental reactions: epoxidation, hydroboration-oxidation, and ozonolysis, which lead to the formation of an epoxide, an alcohol, and carbonyl compounds, respectively.
Epoxidation of (E)-4-methyl-2-nonene
Epoxidation of (E)-4-methyl-2-nonene introduces a three-membered epoxide ring, a versatile functional group that can undergo various nucleophilic ring-opening reactions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation using m-CPBA
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Reaction Setup: To a solution of (E)-4-methyl-2-nonene (1.0 mmol, 140.3 mg) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (1.2 mmol, ~207 mg, assuming 100% purity) portion-wise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and warm to room temperature over 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the corresponding epoxide.
Data Presentation
| Parameter | Value |
| Starting Material | (E)-4-methyl-2-nonene |
| Reagent | meta-chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Product | (2R,3S)-2-methyl-3-(pentan-2-yl)oxirane and its enantiomer |
| Expected Yield | > 90% |
Hydroboration-Oxidation of (E)-4-methyl-2-nonene
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[1][2] For (E)-4-methyl-2-nonene, this reaction is expected to yield two diastereomeric alcohols. The reaction proceeds via a concerted syn addition of the B-H bond across the double bond, with boron adding to the less substituted carbon.[2][3]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of (E)-4-methyl-2-nonene (1.0 mmol, 140.3 mg) in anhydrous tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of borane-THF complex in THF (0.4 mL, 0.4 mmol) dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (0.5 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (0.5 mL).
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Extract the product with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by flash column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | (E)-4-methyl-2-nonene |
| Reagents | Borane-THF complex, Sodium Hydroxide, Hydrogen Peroxide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 3-4 hours |
| Expected Products | 4-methyl-3-nonanol and 4-methyl-2-nonanol |
| Expected Regioselectivity | Major: 4-methyl-3-nonanol; Minor: 4-methyl-2-nonanol |
| Expected Yield | 85-95% |
Ozonolysis of (E)-4-methyl-2-nonene
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[4] Depending on the work-up conditions, ozonolysis of (E)-4-methyl-2-nonene can yield aldehydes or carboxylic acids. A reductive work-up will yield aldehydes.[5]
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Ozonolysis: Dissolve (E)-4-methyl-2-nonene (1.0 mmol, 140.3 mg) in a mixture of dichloromethane and methanol (10 mL, 9:1 v/v) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution. Cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS, 2.0 mmol, 124 mg, 0.15 mL) and allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or flash column chromatography to isolate the resulting carbonyl compounds.
Data Presentation
| Parameter | Value |
| Starting Material | (E)-4-methyl-2-nonene |
| Reagents | Ozone (O₃), Dimethyl Sulfide (DMS) |
| Solvent | Dichloromethane/Methanol |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 2-3 hours |
| Expected Products | Heptan-2-one and Acetaldehyde |
| Expected Yield | 70-90% |
Visualized Workflows
The following diagrams illustrate the reaction pathways described in this document.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-4-methyl-2-nonene
Welcome to the technical support center for the synthesis of (E)-4-methyl-2-nonene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and stereoselectivity of this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (E)-4-methyl-2-nonene?
A1: The most prevalent and effective methods for synthesizing (E)-4-methyl-2-nonene, and (E)-alkenes in general, include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction (specifically with stabilized ylides), and the Julia-Kocienski olefination.[1][2][3][4][5][6][7] Each method offers distinct advantages regarding stereoselectivity, reagent availability, and reaction conditions.
Q2: Why is my Wittig reaction producing a mixture of (E) and (Z) isomers or primarily the (Z) isomer?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[2][8][9] Unstabilized ylides, such as those prepared from simple alkyl halides, typically favor the formation of (Z)-alkenes.[2][9] To obtain the (E)-alkene, a stabilized ylide is necessary.[2][5][8] These ylides contain an electron-withdrawing group that stabilizes the carbanion, leading to a thermodynamic equilibrium that favors the more stable (E)-product.[2] If you are obtaining the (Z)-isomer, you are likely using a non-stabilized or semi-stabilized ylide.[5]
Q3: I am observing low yields in my Horner-Wadsworth-Emmons (HWE) reaction. What are the potential causes?
A3: Low yields in an HWE reaction can stem from several factors. Incomplete deprotonation of the phosphonate ester is a common issue; ensure your base is sufficiently strong and used in the correct stoichiometry. The reactivity of the aldehyde or ketone can also play a role; sterically hindered substrates may react slowly.[9] Additionally, the reaction conditions, such as temperature and solvent, can significantly impact the yield. Side reactions, such as aldol condensation of the aldehyde starting material, can also consume reagents and lower the yield of the desired alkene.
Q4: How can I effectively purify (E)-4-methyl-2-nonene from the reaction mixture?
A4: (E)-4-methyl-2-nonene is a relatively nonpolar compound. Purification can typically be achieved using flash column chromatography on silica gel with a nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. Distillation can also be an effective method for purification, particularly for larger-scale reactions, provided the boiling points of the product and impurities are sufficiently different.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (aldehyde, phosphonate, or ylide). | Verify the purity and activity of your starting materials. Use freshly distilled aldehyde if it is prone to oxidation or polymerization.[5][9] |
| Insufficiently strong base for ylide or phosphonate anion formation. | For Wittig reactions with unstabilized ylides, use a strong base like n-butyllithium or sodium amide.[8][9] For HWE reactions, common bases include sodium hydride, sodium methoxide, or potassium tert-butoxide.[7] | |
| Reaction temperature is too low. | While some reactions are initiated at low temperatures, they may require warming to room temperature or gentle heating to proceed to completion. | |
| Poor (E)-Stereoselectivity | Use of a non-stabilized Wittig ylide. | Employ a stabilized ylide (e.g., one derived from an α-halo ester) or switch to the Horner-Wadsworth-Emmons reaction, which strongly favors the (E)-isomer.[1][2][3][7] |
| Presence of lithium salts in a Wittig reaction. | Lithium salts can decrease (E)-selectivity.[2][5] Using sodium- or potassium-based bases can improve the outcome. The Schlosser modification can also be used to favor the E-alkene.[5] | |
| Formation of Byproducts | Self-condensation of the aldehyde. | Add the aldehyde slowly to the reaction mixture containing the ylide or phosphonate anion to maintain a low concentration of the aldehyde. |
| Epoxide formation. | This can occur if unreacted ylide is present during the workup. Ensure the reaction goes to completion or quench the excess ylide before workup. | |
| Michael addition (if using α,β-unsaturated aldehydes). | This is a potential side reaction. Careful control of reaction conditions and stoichiometry is necessary. | |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (from Wittig). | The byproduct of the Wittig reaction, triphenylphosphine oxide, can sometimes be difficult to separate. Modifications to the Wittig reaction, such as using a phosphine oxide with a water-soluble group, can facilitate its removal. Alternatively, the HWE reaction produces a water-soluble phosphate byproduct that is easily removed during aqueous workup.[7] |
Key Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol is a general procedure and may require optimization for specific substrates.
1. Preparation of the Phosphonate Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the phosphonate ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) or sodium methoxide (1.1 equivalents), to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.
2. Reaction with the Aldehyde:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of the aldehyde (e.g., heptanal for the synthesis of (E)-4-methyl-2-nonene, 1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure (E)-alkene.
Data Presentation
Table 1: Comparison of Common Olefination Reactions for (E)-Alkene Synthesis
| Reaction | Typical (E):(Z) Selectivity | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | >95:5 | High (E)-selectivity, water-soluble byproduct.[1][3][7] | Requires synthesis of the phosphonate ester. |
| Wittig (Stabilized Ylide) | >90:10 | Readily available starting materials. | Triphenylphosphine oxide byproduct can be difficult to remove.[8] |
| Julia-Kocienski Olefination | >95:5 | High (E)-selectivity, one-pot procedure.[6][10] | Requires synthesis of a specific sulfone reagent. |
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Troubleshooting decision tree for olefination reactions.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Julia Olefination [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
minimizing side-product formation in (E)-4-methyl-2-nonene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of (E)-4-methyl-2-nonene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of (E)-4-methyl-2-nonene, focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.
Issue 1: Low E/Z Isomer Ratio (Predominance of the undesired Z-isomer)
The formation of the (Z)-isomer is the most common side-product in the synthesis of (E)-4-methyl-2-nonene. The choice of reaction and optimization of conditions are critical for maximizing the yield of the desired (E)-isomer.
Troubleshooting Steps:
-
Reaction Selection:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is generally the preferred method for synthesizing (E)-alkenes.[1][2][3] Stabilized phosphonate carbanions used in the HWE reaction predominantly yield (E)-alkenes.[2][4]
-
Wittig Reaction: Standard Wittig reactions using non-stabilized ylides tend to favor the formation of (Z)-alkenes.[4][5][6] To favor the (E)-isomer, a stabilized ylide or the Schlosser modification of the Wittig reaction should be employed.[5][6]
-
-
Optimization of HWE Reaction Conditions:
-
Base Selection: The choice of base can influence the E/Z selectivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium or magnesium halides with triethylamine.[2] For base-sensitive substrates, milder conditions such as lithium chloride (LiCl) and 1,8-diazabicycloundec-7-ene (DBU) (Masamune-Roush conditions) can be used to favor the (E)-isomer.[3]
-
Temperature: Higher reaction temperatures (e.g., room temperature or above) generally favor the formation of the more thermodynamically stable (E)-alkene in HWE reactions.[2]
-
Cation Effects: The nature of the metal cation can impact stereoselectivity. Lithium salts have been shown to promote (E)-selectivity.[2]
-
Phosphonate Reagent: The steric bulk of the phosphonate ester can influence the E/Z ratio. Increasing the steric bulk of the phosphonate can enhance (E)-alkene selectivity.
-
-
Optimization of Wittig Reaction Conditions (for E-selectivity):
-
Ylide Stabilization: Use a "stabilized" ylide, which contains an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion. These ylides are more stable and tend to give the (E)-alkene as the major product.[4][6]
-
Schlosser Modification: This modification of the Wittig reaction using non-stabilized ylides can be employed to obtain the (E)-alkene. It involves the use of a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo-isomer, which then eliminates to form the (E)-alkene.[5][6]
-
Data Presentation: Factors Influencing E/Z Selectivity in Olefination Reactions
| Reaction | Reagent Type | Key Conditions for High (E)-Selectivity | Typical E/Z Ratio |
| Horner-Wadsworth-Emmons | Stabilized Phosphonate Ester | Higher temperature, Li+ salts, sterically bulky phosphonate | Predominantly E |
| Wittig Reaction | Stabilized Ylide | Use of ylide with electron-withdrawing group | Predominantly E |
| Wittig Reaction | Non-stabilized Ylide | Schlosser Modification (strong base, low temp.) | Predominantly E |
| Wittig Reaction | Non-stabilized Ylide | Standard Conditions | Predominantly Z |
Experimental Workflow for Optimizing E/Z Ratio
Caption: Troubleshooting workflow for low E/Z ratio in 4-methyl-2-nonene synthesis.
Issue 2: Formation of Other Byproducts
Besides the (Z)-isomer, other side-products can form, reducing the overall yield and complicating purification.
Troubleshooting Steps:
-
Byproducts from the Wittig Reaction:
-
Aldol Condensation: If the ylide is not completely formed or is unstable, the unreacted phosphonium salt can act as a base, leading to the self-condensation of the starting ketone (2-heptanone). Ensure complete ylide formation by using a sufficiently strong and fresh base.
-
Epoxide Formation: In some cases, the betaine intermediate can cyclize to form an epoxide and triphenylphosphine. This is more common with certain substrates and reaction conditions.
-
Michael Addition: If the desired alkene is an α,β-unsaturated carbonyl compound, the ylide can sometimes act as a Michael donor, leading to side products. This is less relevant for the synthesis of 4-methyl-2-nonene.
-
-
Byproducts from the HWE Reaction:
-
Unreacted Starting Materials: Incomplete reaction can be due to an insufficiently strong base, low reaction temperature, or steric hindrance.
-
β-Hydroxyphosphonate: In the absence of a sufficiently strong electron-withdrawing group on the phosphonate, the intermediate β-hydroxyphosphonate may be isolated.[2]
-
Logical Relationship of Side-Product Formation
Caption: Potential side-products in Wittig and HWE reactions for alkene synthesis.
Issue 3: Difficult Purification of the (E)-Isomer
The separation of (E)- and (Z)-isomers can be challenging due to their similar physical properties.
Troubleshooting Steps:
-
Flash Column Chromatography:
-
Solid Phase: Standard silica gel is often effective for the separation of non-polar E/Z isomers. For difficult separations, alumina or silver nitrate-impregnated silica gel can be used.
-
Solvent System: A non-polar solvent system, such as hexanes and ethyl acetate, is typically used. A shallow gradient of the more polar solvent can improve separation.
-
Loading Technique: For non-polar compounds, dry loading the sample onto silica gel before loading it onto the column can improve resolution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For very difficult separations or for obtaining high-purity material, preparative HPLC with a normal-phase or reverse-phase column may be necessary.
-
Purification Workflow
Caption: Purification workflow for isolating (E)-4-methyl-2-nonene.
Frequently Asked Questions (FAQs)
Q1: Which method, Wittig or HWE, is better for synthesizing (E)-4-methyl-2-nonene?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the superior method for preparing (E)-alkenes with high stereoselectivity.[2][3] Standard Wittig reactions with non-stabilized ylides typically favor the (Z)-isomer.[4][6]
Q2: What is the main byproduct in the synthesis of (E)-4-methyl-2-nonene, and how can I minimize it?
A2: The primary side-product is the (Z)-4-methyl-2-nonene isomer. To minimize its formation, use the Horner-Wadsworth-Emmons reaction and optimize conditions for (E)-selectivity (e.g., higher temperature, appropriate base, and cation). If using the Wittig reaction, a stabilized ylide or the Schlosser modification is necessary to favor the (E)-product.[2][5][6]
Q3: My HWE reaction is giving a low yield. What are the possible causes?
A3: Low yields in an HWE reaction can be due to several factors:
-
Incomplete deprotonation of the phosphonate: Ensure your base is strong enough and fresh. Sodium hydride is commonly used.[3]
-
Steric hindrance: If your ketone or phosphonate is very bulky, the reaction may be slow. Increasing the reaction time or temperature may help.
-
Low reaction temperature: While low temperatures can sometimes be used, HWE reactions often proceed better at room temperature or higher to favor the (E)-alkene.[2]
-
Substrate stability: Your starting materials or product may be unstable under the reaction conditions. Consider using milder bases like DBU/LiCl for sensitive substrates.[3]
Q4: How can I effectively separate the (E) and (Z) isomers of 4-methyl-2-nonene?
A4: Flash column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is the most common method. For very similar isomers, a shallow gradient and careful fraction collection are necessary. In difficult cases, silver nitrate-impregnated silica gel or preparative HPLC can be employed.
Q5: What are the advantages of the HWE reaction over the Wittig reaction for this synthesis?
A5: The main advantages of the HWE reaction for synthesizing (E)-4-methyl-2-nonene are:
-
Higher (E)-selectivity: It inherently favors the formation of the (E)-isomer.[1][2][3]
-
Easier byproduct removal: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, whereas the triphenylphosphine oxide from the Wittig reaction can sometimes be difficult to separate from the desired product.[2]
-
Higher reactivity with ketones: Phosphonate carbanions are generally more nucleophilic than the corresponding ylides and react more readily with ketones.[1]
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and should be optimized for the specific substrates.
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
2-Heptanone
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF or DME to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF or DME to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, indicating the formation of the phosphonate anion.
-
-
Reaction with 2-Heptanone:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Slowly add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF or DME to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC or GC analysis indicates the consumption of the starting ketone.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the (E)- and (Z)-isomers.
-
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (E)-4-methyl-2-nonene
Welcome to the technical support center for the purification of (E)-4-methyl-2-nonene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (E)-4-methyl-2-nonene?
A1: The primary challenges in purifying (E)-4-methyl-2-nonene stem from the potential presence of several closely related impurities:
-
Geometric Isomer: The (Z)-4-methyl-2-nonene isomer is the most common and difficult-to-remove impurity due to its similar physical and chemical properties to the desired (E)-isomer.
-
Positional Isomers: Depending on the synthesis method, other nonene isomers with different branching or double bond positions may be present.
-
Starting Materials and Byproducts: Unreacted starting materials and byproducts from the synthesis, such as triphenylphosphine oxide from a Wittig reaction, can also contaminate the final product.[1][2][3][4]
Q2: Which purification techniques are most effective for separating (E)- and (Z)-isomers of 4-methyl-2-nonene?
A2: Due to the similar boiling points of geometric isomers, simple distillation is often ineffective.[5][6] The most successful techniques for separating (E)- and (Z)-alkene isomers are:
-
Argentation Chromatography (Silver Nitrate Chromatography): This is a highly effective method that utilizes the interaction between the pi bonds of the alkene and silver ions impregnated on a solid support, typically silica gel.[7][8][9]
-
Preparative Gas Chromatography (Prep-GC): For small-scale purifications requiring high purity, Prep-GC can be a powerful tool.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be optimized to separate alkene isomers.[10][11][12]
Q3: Can I use fractional distillation to separate the (E) and (Z) isomers?
A3: Fractional distillation can be challenging for separating geometric isomers because their boiling points are often very close.[5][13] While a highly efficient fractional distillation column with a large number of theoretical plates might achieve some separation, it is generally not the most practical or efficient method for achieving high purity of the (E)-isomer.
Q4: What are the expected impurities from a Wittig synthesis of (E)-4-methyl-2-nonene?
A4: A Wittig reaction is a common method for synthesizing alkenes.[1][2][3][4] If (E)-4-methyl-2-nonene is synthesized via a Wittig reaction, potential impurities include:
-
(Z)-4-methyl-2-nonene (the geometric isomer).
-
Triphenylphosphine oxide (a major byproduct).
-
Unreacted aldehyde and phosphonium ylide.
-
Solvents used in the reaction and workup.
Troubleshooting Guides
Argentation Chromatography (Silver Nitrate Impregnated Silica Gel)
Issue 1: Poor separation of (E) and (Z) isomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Polarity | Use a non-polar mobile phase. Start with 100% hexanes or heptane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like diethyl ether or dichloromethane. Avoid polar protic solvents like methanol or ethanol as they can cause silver nitrate to leach from the silica.[7] |
| Inadequate Silver Nitrate Concentration | Ensure the silver nitrate loading on the silica gel is sufficient, typically 10-20% by weight.[7] |
| Column Overloading | Reduce the amount of crude product loaded onto the column. Overloading can lead to broad peaks and poor resolution. |
| Column Deactivation | Protect the column from light, as silver nitrate is light-sensitive and can decompose, reducing its effectiveness.[7] |
Issue 2: Product is contaminated with silver.
| Possible Cause | Troubleshooting Step |
| Leaching of Silver Nitrate | This can occur if the mobile phase is too polar. If a more polar solvent is necessary for elution, the collected fractions can be washed with a dilute aqueous solution of ammonia or sodium thiosulfate to remove dissolved silver salts. |
Preparative Gas Chromatography (Prep-GC)
Issue 1: Peak tailing leading to poor resolution and recovery.
| Possible Cause | Troubleshooting Step |
| Active Sites in the System | Ensure the injector liner and column are properly deactivated. For non-polar compounds like alkenes, a deactivated liner is crucial. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove any contaminants. If tailing persists, trimming a small portion from the front of the column may help.[14] |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector with the correct ferrule size and tightness to avoid dead volume.[15][16] |
Issue 2: Co-elution of isomers.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Resolution | Use a longer column or a column with a stationary phase that provides better selectivity for alkene isomers (e.g., a cyanopropyl-based phase). |
| Incorrect Temperature Program | Optimize the temperature program. A slower ramp rate or an isothermal period at an optimal temperature can improve separation. |
Data Presentation
Table 1: Comparison of Purification Techniques for Alkene Isomers
| Technique | Principle | Typical Purity Achieved | Recovery Yield | Advantages | Disadvantages |
| Argentation Chromatography | Reversible complexation of alkene π-bonds with silver ions.[7][8][9] | >98% | Good to Excellent | High selectivity for cis/trans isomers. | Potential for silver contamination; light-sensitive stationary phase.[7] |
| Fractional Distillation | Separation based on small differences in boiling points.[5][13] | Variable, often low for geometric isomers. | Good | Scalable for large quantities. | Ineffective for isomers with very close boiling points.[6] |
| Preparative GC | Separation based on differential partitioning between a mobile gas phase and a stationary liquid phase. | >99% | Moderate | High-resolution separation. | Limited sample capacity; potential for thermal degradation. |
| Preparative HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[10][11][12] | >98% | Good | Can be automated; various stationary phases available. | Can be costly; requires solvent removal post-purification. |
Table 2: Common Impurities in the Synthesis of (E)-4-methyl-2-nonene and their Properties
| Impurity | Structure | Boiling Point (°C) | Reason for Presence |
| (Z)-4-methyl-2-nonene | C10H20 | Likely very close to the (E)-isomer | Geometric isomer formed during synthesis (e.g., Wittig reaction).[1][4] |
| Triphenylphosphine oxide | (C6H5)3PO | 360 | Byproduct of the Wittig reaction.[2] |
| Heptanal | C7H14O | 153 | Unreacted starting material (if from Wittig). |
| Propyltriphenylphosphonium bromide | C21H22BrP | >300 | Unreacted Wittig salt. |
Experimental Protocols
Protocol 1: Purification by Argentation Chromatography
-
Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):
-
Dissolve 10g of silver nitrate in 50 mL of deionized water.
-
In a separate flask, add 90g of silica gel (60 Å, 230-400 mesh).
-
Slowly add the silver nitrate solution to the silica gel with constant stirring.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Activate the silver nitrate-silica gel by heating at 120°C for 4 hours under vacuum.
-
Store the prepared silica gel in a light-proof container.
-
-
Column Packing:
-
Prepare a slurry of the silver nitrate-silica gel in hexane.
-
Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading and Elution:
-
Dissolve the crude (E)-4-methyl-2-nonene in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with 100% hexane. The (E)-isomer will elute before the (Z)-isomer due to weaker complexation with the silver ions.
-
Monitor the fractions by TLC or GC to determine the purity.
-
Combine the pure fractions containing the (E)-isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (E)-4-methyl-2-nonene.
-
Visualizations
Caption: General workflow for the purification and analysis of (E)-4-methyl-2-nonene.
Caption: Troubleshooting logic for poor separation during purification.
Caption: Relationship of impurities to the synthesis of (E)-4-methyl-2-nonene.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 11. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
stability and degradation of 2-Nonene, 4-methyl-, (E)- under storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (E)-4-methyl-2-nonene under various storage conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (E)-4-methyl-2-nonene during storage?
A1: The primary degradation pathway for (E)-4-methyl-2-nonene, like other unsaturated hydrocarbons, is autoxidation.[1] This is a free-radical chain reaction with atmospheric oxygen that leads to the formation of hydroperoxides and other oxygenated derivatives. This process can be initiated by factors such as light, heat, and the presence of radical initiators.[1]
Q2: What are the ideal storage conditions to ensure the stability of (E)-4-methyl-2-nonene?
A2: To minimize degradation, (E)-4-methyl-2-nonene should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2][3] The container should be tightly sealed to prevent exposure to oxygen and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q3: Can (E)-4-methyl-2-nonene undergo biodegradation?
A3: Yes, branched alkenes like (E)-4-methyl-2-nonene can be susceptible to biodegradation by various microorganisms.[4][5] If your experimental setup involves non-sterile aqueous media or is exposed to the environment, microbial degradation could be a contributing factor to sample loss.
Q4: What are the common signs of degradation in my (E)-4-methyl-2-nonene sample?
A4: Visual signs of degradation are often not apparent. The most reliable indicators are changes in the analytical profile of the sample. This can include the appearance of new peaks in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) chromatogram, a decrease in the peak area of the parent compound, or changes in spectroscopic data (e.g., IR, NMR).
Troubleshooting Guides
Issue 1: Rapid Loss of Purity of (E)-4-methyl-2-nonene in Storage
-
Possible Cause 1: Improper Storage Atmosphere. Exposure to oxygen is a primary driver of autoxidation.
-
Solution: Ensure the compound is stored under an inert atmosphere. Before sealing the container, purge the headspace with a stream of dry nitrogen or argon.
-
-
Possible Cause 2: Exposure to Light. UV light can initiate free radical chain reactions.
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
-
Possible Cause 3: Elevated Storage Temperature. Higher temperatures accelerate the rate of oxidation.[2][3]
-
Solution: Store the compound in a refrigerator or a temperature-controlled environment, ideally between 2-8°C.
-
-
Possible Cause 4: Presence of Contaminants. Metal ions or other impurities can catalyze degradation reactions.
-
Solution: Ensure high purity of the compound and use clean, inert storage vials (e.g., glass).
-
Issue 2: Inconsistent Results in Experiments Using (E)-4-methyl-2-nonene
-
Possible Cause 1: Degradation After Opening the Container. Each time the container is opened, the sample is exposed to atmospheric oxygen and moisture.
-
Solution: Aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.
-
-
Possible Cause 2: Solvent-Induced Degradation. Certain solvents, especially if they contain peroxides (e.g., aged ethers), can promote degradation.
-
Solution: Use high-purity, peroxide-free solvents for your experiments. It is good practice to test solvents for peroxides before use.
-
-
Possible Cause 3: Isomerization. The (E)-isomer may potentially isomerize to the (Z)-isomer under certain conditions (e.g., acid or base catalysis, light).
-
Solution: Analyze your sample for the presence of the (Z)-isomer using an appropriate analytical method (e.g., high-resolution GC). Avoid acidic or basic conditions during storage and handling if isomerization is a concern.
-
Data on Stability
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Estimated Purity after 6 Months (%) | Potential Degradation Products |
| Ideal | 4 | Inert (Argon) | Dark | >99 | Minimal |
| Standard Lab | 22 | Air | Ambient Light | 90-95 | Hydroperoxides, Alcohols, Ketones |
| Elevated Temp | 40 | Air | Dark | 80-85 | Increased levels of oxidation products |
| Light Exposure | 22 | Air | Direct Sunlight | <80 | Complex mixture of oxidation and isomerization products |
Experimental Protocols
Protocol 1: Stability Assessment of (E)-4-methyl-2-nonene via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of (E)-4-methyl-2-nonene in a high-purity, inert solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber glass vials, purge with argon, and seal tightly.
-
Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
-
GC-MS Analysis:
-
At specified time points (e.g., 0, 1, 3, 6 months), take one vial from each storage condition.
-
Dilute an aliquot of the sample to a suitable concentration for GC-MS analysis.
-
Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Use a temperature program that allows for the separation of the parent compound from potential degradation products.
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms for the molecular ion of (E)-4-methyl-2-nonene and expected degradation products (e.g., addition of one or more oxygen atoms).
-
-
Data Analysis:
-
Calculate the peak area of (E)-4-methyl-2-nonene at each time point.
-
Normalize the peak area to an internal standard if used.
-
Determine the percentage of the remaining parent compound relative to the initial time point (T=0).
-
Identify potential degradation products by interpreting their mass spectra.
-
Visualizations
Caption: Workflow for assessing the stability of (E)-4-methyl-2-nonene.
Caption: Troubleshooting flowchart for degradation of (E)-4-methyl-2-nonene.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. How to properly store and use unsaturated polyester resin - Knowledge [dinuofrp.com]
- 3. News - How to store and use unsaturated polyester resin correctly? [ynfiberglass.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
Technical Support Center: Optimizing Functionalization of (E)-4-methyl-2-nonene
Welcome to the technical support center for the functionalization of (E)-4-methyl-2-nonene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this trisubstituted alkene.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions for (E)-4-methyl-2-nonene?
A1: Common functionalization reactions for alkenes like (E)-4-methyl-2-nonene include:
-
Epoxidation: Formation of an epoxide ring across the double bond.
-
Dihydroxylation: Addition of two hydroxyl groups to the double bond.
-
Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond.[1][2][3][4]
-
C-H Activation/Functionalization: Direct functionalization of a carbon-hydrogen bond, often at the allylic or vinylic positions.[5][6][7][8][9]
Q2: What are the main challenges in the functionalization of (E)-4-methyl-2-nonene?
A2: Due to its trisubstituted and asymmetric nature, the primary challenges are controlling:
-
Regioselectivity: Preferential reaction at one of the two double bond carbons or at a specific allylic position.[10][11][12][13]
-
Stereoselectivity: Controlling the three-dimensional arrangement of the newly introduced functional groups (e.g., syn vs. anti dihydroxylation, or the facial selectivity of epoxidation).[13][14][15][16]
Q3: How can I improve the regioselectivity of my reaction?
A3: Improving regioselectivity often involves:
-
Choice of Catalyst: Bulky catalysts can favor reaction at the less sterically hindered position.
-
Directing Groups: Introducing a temporary functional group that directs the reagent to a specific position.
-
Reaction Conditions: Temperature, solvent, and reactant concentrations can all influence the regiochemical outcome. For instance, in hydroboration-oxidation, using sterically demanding boranes can enhance selectivity for the less substituted carbon.
Q4: What strategies can be employed to control stereoselectivity?
A4: Controlling stereoselectivity can be achieved through:
-
Chiral Catalysts: Using catalysts with chiral ligands can induce the formation of one enantiomer over another. The Sharpless asymmetric epoxidation and dihydroxylation are classic examples.[15]
-
Substrate Control: If the substrate already contains a chiral center, it can influence the stereochemical outcome of the reaction.
-
Reagent Choice: The choice of reagent can determine the stereochemistry. For example, dihydroxylation with osmium tetroxide typically gives syn-diols, while epoxidation followed by ring-opening yields anti-diols.[17]
Troubleshooting Guides
Epoxidation
Issue: Low yield of the desired epoxide.
| Possible Cause | Troubleshooting Step |
| Side reactions: | - Lower the reaction temperature to minimize side product formation. - Use a buffered system (e.g., with NaHCO₃) if using a peroxyacid like m-CPBA to prevent acid-catalyzed epoxide ring-opening. |
| Reagent decomposition: | - Use fresh or properly stored epoxidizing agent. - Add the reagent slowly to the reaction mixture. |
| Steric hindrance: | - Employ a less sterically hindered epoxidizing agent (e.g., dimethyldioxirane, DMDO). |
Issue: Formation of diol instead of epoxide.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed ring-opening: | - As mentioned above, use a buffer. - Work up the reaction quickly and under neutral or slightly basic conditions. |
| Water in the reaction mixture: | - Ensure all glassware is dry and use anhydrous solvents. |
Dihydroxylation
Issue: Poor diastereoselectivity (syn vs. anti).
| Possible Cause | Troubleshooting Step |
| Incorrect reagent for desired stereochemistry: | - For syn-dihydroxylation, use OsO₄ (catalytic) with a co-oxidant like NMO, or cold, dilute KMnO₄. - For anti-dihydroxylation, perform epoxidation followed by acid-catalyzed hydrolysis.[17] |
| Reaction conditions favoring both pathways: | - Optimize temperature and reaction time. Lower temperatures often favor higher selectivity. |
Issue: Over-oxidation to ketones or carboxylic acids.
| Possible Cause | Troubleshooting Step |
| Using too harsh an oxidizing agent: | - Avoid using hot, concentrated KMnO₄. - If using OsO₄, ensure the co-oxidant is appropriate and used in the correct stoichiometry. |
| Prolonged reaction time: | - Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
Allylic Oxidation
Issue: Low yield and formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity between different allylic positions: | - (E)-4-methyl-2-nonene has three potential allylic positions. Use a catalyst system known for high regioselectivity, such as those based on selenium dioxide or copper.[1] - Consider a directing group approach if feasible. |
| Over-oxidation to an enone: | - Use a milder oxidizing agent or reduce the stoichiometry of the oxidant. - Lower the reaction temperature. |
| Double bond migration: | - Some reagents, like singlet oxygen, can lead to double bond migration during allylic oxidation.[1] Choose a reagent that preserves the double bond position if that is the desired outcome. |
Experimental Protocols
Protocol 1: Epoxidation with m-CPBA
This protocol is a general guideline and may require optimization.
-
Dissolve (E)-4-methyl-2-nonene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add a buffer , such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the flask over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion , quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer , wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Syn-Dihydroxylation with Catalytic OsO₄
Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve (E)-4-methyl-2-nonene (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.2 eq) in a mixture of acetone and water (e.g., 10:1).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of osmium tetroxide (OsO₄, 1-2 mol%) as a solution in toluene.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a solid reducing agent like sodium sulfite (Na₂SO₃) and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the black osmium dioxide precipitate.
-
Extract the filtrate with an organic solvent like ethyl acetate.
-
Combine the organic layers , wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting diol by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the epoxidation of (E)-4-methyl-2-nonene.
Caption: Troubleshooting logic for low-yielding functionalization reactions.
References
- 1. scribd.com [scribd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 6. C(alkenyl)–H Activation via a Six-Membered Palladacycle: Catalytic Synthesis of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C–H Activation Catalysts [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Diastereoselective Coupling of Chiral Acetonide Trisubstituted Radicals with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
identifying common impurities in commercially available (E)-4-methyl-2-nonene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available (E)-4-methyl-2-nonene. The information provided will help identify and address common impurities that may be encountered during experiments.
Troubleshooting Guides
Issue: Unexpected Peaks in Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) Analysis
If you observe unexpected peaks in your GC or GC-MS chromatogram, it may indicate the presence of impurities. This guide will help you identify the potential source of these impurities.
Question: What are the common process-related impurities I should look for?
Answer: Commercially available (E)-4-methyl-2-nonene is often synthesized via methods like the Wittig reaction or olefin metathesis. These processes can introduce specific impurities:
-
(Z)-4-Methyl-2-nonene: The geometric isomer of the target compound is a common impurity. Its presence is often dependent on the stereoselectivity of the synthesis reaction.
-
Triphenylphosphine oxide (TPPO): If the Wittig reaction is used for synthesis, TPPO is a common stoichiometric byproduct. While purification steps aim to remove it, trace amounts may remain.
-
Other Alkene Isomers: Positional isomers of 4-methyl-2-nonene or other C10 alkenes can be present, arising from side reactions or isomerization during synthesis or purification.
-
Dienes: Conjugated or non-conjugated dienes can be present as impurities in alkenes.
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., hexane, toluene, diethyl ether) may be present in the final product.
Question: Could the unexpected peaks be due to degradation of my sample?
Answer: Yes, alkenes are susceptible to degradation, primarily through oxidation.
-
Peroxides: Exposure to air and light can lead to the formation of hydroperoxides. These are often unstable and may not be directly observed by GC-MS but can lead to further degradation.
-
Aldehydes and Ketones: Oxidative cleavage of the double bond can result in the formation of smaller aldehydes and ketones.
-
Polymers/Gums: Over time, especially with exposure to heat, light, or certain contaminants, alkenes can polymerize, forming non-volatile gummy residues that may not be detectable by GC but can affect the sample's purity and performance.
Question: What about impurities from catalysts used in synthesis?
Answer: If olefin metathesis was employed for the synthesis, trace amounts of the metal catalyst may be present.
-
Ruthenium or Palladium Complexes: Catalysts like Grubbs' (ruthenium-based) or various palladium complexes are used in modern olefin synthesis. While purification aims to remove these, residual levels can remain. These are typically analyzed by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Issue: Inconsistent Reaction Yields or Side Product Formation
Inconsistent results in your experiments using (E)-4-methyl-2-nonene could be due to the presence of reactive impurities.
Question: My reaction is giving lower yields than expected. Could impurities be the cause?
Answer: Yes, certain impurities can interfere with your reaction:
-
Water: Can be a contaminant in the final product and can quench moisture-sensitive reagents or catalysts.
-
(Z)-Isomer: The reactivity of the (Z)-isomer may differ from the (E)-isomer in stereospecific reactions, leading to lower yields of the desired product.
-
Peroxides: These can initiate unwanted side reactions, particularly radical reactions, or deactivate sensitive catalysts.
Question: I am observing unexpected side products. What impurities could be responsible?
Answer: Reactive impurities can lead to the formation of unforeseen byproducts:
-
Dienes: Can undergo competing reactions, such as Diels-Alder reactions, if your process involves elevated temperatures.
-
Residual Catalysts: Trace metals can catalyze unintended side reactions in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity levels for commercially available (E)-4-methyl-2-nonene?
A1: Typical purities for research-grade (E)-4-methyl-2-nonene range from 95% to >99%. It is crucial to check the certificate of analysis (CoA) provided by the supplier for the specific lot you are using. The CoA will detail the purity and the methods used for its determination.
Q2: How can I identify the (Z)-isomer impurity in my sample?
A2: The (Z)- and (E)-isomers of 4-methyl-2-nonene can typically be separated and identified using high-resolution gas chromatography. The two isomers will have slightly different retention times. Confirmation of the peak identity can be achieved by comparing the retention times to a certified reference standard of the (Z)-isomer, if available. GC-MS can also be used, although the mass spectra of the two isomers will be very similar; identification will primarily rely on chromatographic separation.
Q3: What is a typical concentration range for the (Z)-isomer impurity?
A3: The concentration of the (Z)-isomer can vary significantly between suppliers and batches, depending on the synthetic route and purification efficiency. It can range from <0.1% to several percent. For stereoselective reactions, it is advisable to quantify the amount of the (Z)-isomer before use.
Q4: How do I test for residual palladium or ruthenium catalysts?
A4: The most common and sensitive method for detecting trace metal catalyst residues is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique can quantify metal content down to parts-per-billion (ppb) levels. Colorimetric methods for detecting residual palladium have also been developed and can be useful for rapid screening.[1][2]
Q5: What are the acceptable limits for residual palladium in drug development?
A5: Regulatory bodies have strict guidelines for residual metals in active pharmaceutical ingredients (APIs). While specific limits depend on the administration route and daily dose, a general acceptable limit for palladium is often in the range of 5-10 ppm. It is crucial to consult the relevant pharmacopeias (e.g., USP, Ph. Eur.) for specific guidance. Studies have shown that without specific metal scavenging steps, residual palladium levels can be significantly higher than 100 ppm.[3][4]
Q6: How can I remove triphenylphosphine oxide (TPPO) from my sample?
A6: If you suspect TPPO contamination and need to purify your material further, several methods can be employed:
-
Chromatography: Column chromatography on silica gel is a common laboratory method for removing the more polar TPPO from the nonpolar alkene.
-
Crystallization: In some cases, crystallization of the product from a suitable solvent can leave the more soluble TPPO in the mother liquor.
-
Extraction: Liquid-liquid extraction may also be effective, depending on the solvent system.
Data Presentation
Table 1: Common Impurities in Commercial (E)-4-Methyl-2-nonene
| Impurity Type | Specific Impurity | Typical Source | Potential Concentration Range | Recommended Analytical Method |
| Isomeric | (Z)-4-Methyl-2-nonene | Synthesis (incomplete stereoselectivity) | <0.1% to >5% | GC, GC-MS |
| Positional Isomers (e.g., 4-methyl-3-nonene) | Synthesis side reactions | Variable, typically <1% | GC, GC-MS | |
| Process-Related | Triphenylphosphine oxide (TPPO) | Wittig Reaction Byproduct | Trace to several hundred ppm | HPLC, GC-MS |
| Dienes | Synthesis side reactions | Variable, typically <0.5% | GC-MS | |
| Residual Solvents (e.g., Hexane, Toluene) | Purification | <0.1% to >1% | Headspace GC-MS | |
| Degradation | Peroxides | Oxidation during storage | Variable, increases with time and exposure to air/light | Titration, Peroxide test strips |
| Aldehydes/Ketones | Oxidative cleavage | Trace, increases with degradation | GC-MS (derivatization may be needed) | |
| Catalyst Residue | Palladium, Ruthenium | Olefin Metathesis Catalyst | <1 ppm to >100 ppm | ICP-MS, Colorimetric assays |
Experimental Protocols
Protocol 1: Identification and Quantification of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile organic impurities in (E)-4-methyl-2-nonene.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the (E)-4-methyl-2-nonene sample in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards for expected impurities (e.g., (Z)-4-methyl-2-nonene, if available) in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating non-polar hydrocarbons. For better separation of isomers, a more polar column (e.g., DB-225) could be considered.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
-
-
Data Analysis:
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Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of key impurities by comparing retention times and mass spectra with authentic standards, if available.
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Quantify impurities by creating a calibration curve from the analysis of the standard solutions.
-
Mandatory Visualization
Caption: A flowchart illustrating the general workflow for identifying and addressing impurities in a sample of (E)-4-methyl-2-nonene using GC-MS.
Caption: A diagram showing the potential sources of impurities in commercially available (E)-4-methyl-2-nonene, categorized by their origin.
References
- 1. pharmtech.com [pharmtech.com]
- 2. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting GC Peak Tailing for (E)-4-methyl-2-nonene
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis. This resource provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with non-polar compounds such as (E)-4-methyl-2-nonene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a phenomenon observed in chromatography where a peak is not symmetrical, but rather has a "tail" extending from the peak maximum towards the baseline.[1] This distortion can compromise the accuracy of peak integration and quantification, as well as reduce the resolution between adjacent peaks.[2] A tailing factor greater than 1.5 is generally considered significant enough to warrant investigation.[2]
Q2: Why am I seeing peak tailing with a non-polar compound like (E)-4-methyl-2-nonene?
A2: While peak tailing is often associated with the interaction of polar analytes with active sites in the GC system, non-polar compounds can also exhibit tailing. For non-polar molecules like (E)-4-methyl-2-nonene, peak tailing is more commonly caused by physical or mechanical issues rather than strong chemical interactions. These can include problems with the column installation, system contamination, or sample overload.[3][4]
Q3: Can my injection technique cause peak tailing?
A3: Yes, improper injection technique is a common cause of peak shape distortion.[5] Overloading the column with too much sample can lead to peak fronting, but in some cases can contribute to tailing.[5][6] Additionally, a slow injection can cause band broadening, which may manifest as a distorted peak shape.[7]
Q4: How does column health affect peak shape?
A4: The condition of the GC column is critical for achieving symmetrical peaks. Column degradation, such as the accumulation of non-volatile residues at the head of the column, can lead to peak tailing.[8] The presence of oxygen in the carrier gas or operating the column at excessively high temperatures can also degrade the stationary phase and cause performance to decline.[8][9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of peak tailing for (E)-4-methyl-2-nonene.
Guide 1: Initial System Checks
If you are experiencing peak tailing, start with these fundamental checks of your GC system.
| Question | Potential Cause | Recommended Action |
| Is the peak tailing observed for all peaks or just the analyte of interest? | If all peaks, including the solvent peak, are tailing, the issue is likely systemic and related to the physical setup of the GC.[10] | Proceed to check the column installation and inlet maintenance. |
| If only the analyte peak is tailing, it could be related to analyte-specific interactions or sample preparation. | Focus on sample concentration and potential contamination. | |
| Have you recently performed any system maintenance? | Improperly installed components after maintenance are a frequent source of problems. | Double-check all connections, especially the column installation in the inlet and detector.[10] |
Guide 2: Column and Inlet Troubleshooting
The column and inlet are primary areas where issues leading to peak tailing can arise.
| Question | Potential Cause | Recommended Action |
| How was the GC column cut and installed? | A poor column cut (jagged or not at a 90° angle) can create turbulence and dead volume, leading to peak tailing.[2][10] Incorrect column positioning in the inlet can also cause this issue.[2][11] | Re-cut the column using proper technique and ensure it is installed at the correct height in the inlet according to the manufacturer's instructions.[2] |
| When was the last time the inlet liner was changed? | A contaminated or active inlet liner can cause peak tailing.[1] Non-volatile residues from previous injections can accumulate in the liner. | Replace the inlet liner with a new, deactivated one. Consider using a liner with glass wool to trap non-volatile contaminants.[12] |
| Could the column be contaminated? | Accumulation of non-volatile sample matrix components at the head of the column is a common cause of peak tailing.[8] | Trim 10-20 cm from the front of the column to remove the contaminated section.[2][6] |
| Is the column old or has it been exposed to oxygen at high temperatures? | Column degradation due to age, oxygen exposure, or thermal stress can lead to active sites and poor peak shape.[8][9] | Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[13] |
Guide 3: Sample and Method-Related Issues
Problems with the sample itself or the analytical method parameters can also result in peak tailing.
| Question | Potential Cause | Recommended Action |
| Is the sample concentration too high? | Column overload can lead to peak distortion.[14] While often causing fronting, severe overload can sometimes manifest as tailing.[3] | Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.[14] |
| Is the solvent appropriate for the analysis? | A mismatch in polarity between the solvent and the stationary phase can sometimes affect peak shape.[15] | While less common for non-polar analytes, ensure the solvent is appropriate for the column and analyte. |
| Are the injector and oven temperatures optimized? | Incorrect temperature settings can affect vaporization and focusing of the analyte at the head of the column. | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[16] |
Experimental Protocols
Protocol 1: GC Column Trimming
This protocol describes the standard procedure for trimming the inlet end of a capillary GC column to remove contamination.
-
Cool Down: Ensure the GC oven, inlet, and detector are cool and the carrier gas flow is turned off.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Inspect: Examine the first 10-20 cm of the column for any discoloration, which may indicate contamination.
-
Cut: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square cut across the column tubing.[10][11] The cut should be perpendicular to the column wall.[2]
-
Inspect Cut: Use a magnifier to inspect the cut end to ensure it is clean and free of burrs or jagged edges.[2]
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Reinstall: Reinstall the column in the inlet according to the instrument manufacturer's specifications, ensuring the correct insertion depth.
-
Leak Check: Pressurize the system and perform a leak check.
-
Condition (if necessary): If a significant length of the column was removed, a short conditioning step may be required.
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Test: Inject a standard to evaluate the peak shape.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing for a non-polar analyte like (E)-4-methyl-2-nonene.
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. youtube.com [youtube.com]
- 5. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Isomeric Mixtures of 4-Methyl-2-nonene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isomeric mixtures of 4-methyl-2-nonene.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of 4-methyl-2-nonene that I need to consider?
A1: The primary isomers of 4-methyl-2-nonene are the geometric isomers, (E)-4-methyl-2-nonene (trans) and (Z)-4-methyl-2-nonene (cis), which arise from the restricted rotation around the carbon-carbon double bond. Depending on the synthesis or source of your material, you may also encounter positional isomers if the double bond is located at a different position in the carbon chain.
Q2: Which analytical technique is most suitable for separating the (E) and (Z) isomers of 4-methyl-2-nonene?
A2: Gas chromatography (GC) is the most common and effective technique for separating volatile hydrocarbon isomers like 4-methyl-2-nonene. The key to a successful separation lies in selecting the appropriate GC column and optimizing the analytical conditions. For challenging separations of cis/trans isomers, highly polar or specialized capillary columns are often required.
Q3: Can I use spectroscopic methods to differentiate between the isomers?
A3: Yes, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to differentiate between the (E) and (Z) isomers.
-
¹H NMR: The coupling constants (J-values) for the vinyl protons will differ. The trans isomer typically exhibits a larger coupling constant (usually in the range of 12-18 Hz) compared to the cis isomer (usually 6-12 Hz).
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons will be slightly different for each isomer.
-
IR Spectroscopy: The C-H out-of-plane bending vibration for the trans isomer is typically observed around 960-970 cm⁻¹, while the cis isomer shows a weaker absorption around 675-730 cm⁻¹.
Q4: Is chemical derivatization a viable strategy for improving the separation of 4-methyl-2-nonene isomers?
A4: For simple alkenes like 4-methyl-2-nonene, which lack functional groups with active hydrogens, derivatization is generally not necessary or the most common approach for GC analysis. However, techniques like silver ion chromatography, which involves the formation of reversible complexes with the double bond, can be highly effective for separating isomers based on the stereochemistry of the double bond.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Problem: Poor or no separation of (E) and (Z) isomers.
| Potential Cause | Suggested Solution |
| Inappropriate GC Column: A non-polar column (e.g., DB-1, HP-5) may not have enough selectivity for geometric isomers. | Switch to a more polar column. A "WAX" type column (polyethylene glycol) or a highly polar cyanopropyl-based column (e.g., SP-2340) will provide better separation of cis/trans isomers. For very difficult separations, a silver-ion-coated capillary column (Ag-PLOT) can be used. |
| Sub-optimal Temperature Program: The oven temperature may be too high, causing the isomers to co-elute. | Optimize the temperature program. Start with a lower initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min) to maximize the interaction of the isomers with the stationary phase. |
| Incorrect Carrier Gas Flow Rate: A flow rate that is too high will reduce the time for separation to occur. | Adjust the carrier gas flow rate. Set the flow rate to the optimal value for your column diameter to achieve the best efficiency. |
Problem: Peak tailing or fronting.
| Potential Cause | Suggested Solution |
| Column Overload: Injecting too much sample can saturate the column. | Dilute the sample or use a split injection. This will reduce the amount of analyte introduced onto the column. |
| Active Sites in the Inlet or Column: Contamination or degradation of the inlet liner or the column itself can lead to peak distortion. | Perform inlet maintenance. Replace the inlet liner and septum. If the problem persists, condition the column according to the manufacturer's instructions or trim the first few centimeters from the column inlet. |
| Incompatible Solvent: The sample solvent may not be compatible with the stationary phase. | Ensure solvent compatibility. Use a solvent that is appropriate for your column and does not interfere with the analytes. |
Problem: Ghost peaks or carryover.
| Potential Cause | Suggested Solution | | :--- | Contamination in the injection port or syringe. | | Clean the syringe thoroughly between injections. Run a blank solvent injection to check for carryover. If necessary, bake out the injection port at a high temperature. | Sample carryover from a previous injection. | | Increase the final oven temperature and hold time in your GC method. This will help to elute any residual compounds from the column. |
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC) for (E)/(Z) Isomer Separation
This protocol outlines a general method for the separation of (E) and (Z) isomers of 4-methyl-2-nonene using a highly polar capillary GC column.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary Column: SP-2340 (or equivalent highly polar cyanopropyl phase), 60 m x 0.25 mm ID, 0.20 µm film thickness
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 2 °C/min to 150 °C Hold: 5 min at 150 °C |
| Detector Temperature | 250 °C |
Expected Results (Hypothetical Data):
| Isomer | Retention Time (min) | Resolution (Rs) |
| (E)-4-methyl-2-nonene | 25.4 | - |
| (Z)-4-methyl-2-nonene | 26.1 | > 1.5 |
Note: Retention times are illustrative and will vary depending on the specific instrument and column.
Protocol 2: Silver Ion Solid-Phase Extraction (Ag-SPE) for Isomer Enrichment
This protocol can be used to enrich one isomer from the mixture prior to GC analysis or for preparative separation.
Materials:
-
Silver nitrate (AgNO₃) impregnated silica gel SPE cartridge
-
Hexane
-
Dichloromethane
Methodology:
-
Condition the Cartridge: Pass 5 mL of hexane through the Ag-SPE cartridge.
-
Load Sample: Dissolve the 4-methyl-2-nonene isomeric mixture in a minimal amount of hexane and load it onto the cartridge.
-
Elute (E)-isomer: Elute the cartridge with 10 mL of hexane. The (E)-isomer, which forms a weaker complex with silver ions, will elute first. Collect this fraction.
-
Elute (Z)-isomer: Elute the cartridge with 10 mL of a 5% dichloromethane in hexane solution. The (Z)-isomer, which forms a stronger complex, will elute in this fraction. Collect this fraction separately.
-
Analysis: Analyze the collected fractions by GC-FID as described in Protocol 1 to confirm the separation.
Visualizations
Caption: Troubleshooting workflow for poor GC separation of 4-methyl-2-nonene isomers.
Caption: Experimental workflow for the separation of (E) and (Z) isomers using Ag-SPE.
avoiding isomerization of (E)-4-methyl-2-nonene during reactions
Welcome to the technical support center for (E)-4-methyl-2-nonene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isomerization of (E)-4-methyl-2-nonene during various chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isomerization of (E)-4-methyl-2-nonene to its (Z)-isomer or other constitutional isomers?
A1: Isomerization of (E)-4-methyl-2-nonene can be initiated by several factors, leading to the formation of the less stable (Z)-isomer or positional isomers. The main culprits are:
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Acidic Conditions: Protic and Lewis acids can catalyze isomerization by protonating the double bond to form a carbocation intermediate. This intermediate can then deprotonate to form a mixture of E and Z isomers, or even undergo rearrangements to form more stable constitutional isomers.
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Basic Conditions: Strong bases can facilitate isomerization by deprotonating an allylic proton, leading to a resonance-stabilized allylic anion. Reprotonation of this intermediate can yield a mixture of isomers.
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Thermal Stress: Elevated temperatures can provide sufficient energy to overcome the rotational barrier of the carbon-carbon double bond, leading to equilibrium between the (E) and (Z) isomers.[1][2] This process is generally favored at higher temperatures where the thermodynamic product is preferred.[3][4]
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Photochemical Conditions: Exposure to UV light can promote E/Z isomerization by exciting the alkene to an excited state where rotation around the carbon-carbon bond is possible.[5]
-
Transition Metal Catalysts: Certain transition metal catalysts, particularly those that can form metal-hydride species, can catalyze the isomerization of alkenes. This is a known side reaction in processes like olefin metathesis.
Q2: I am observing significant isomerization of my (E)-4-methyl-2-nonene starting material even before initiating the reaction. What could be the cause?
A2: If you are observing isomerization before your intended reaction, consider the following possibilities:
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Improper Storage: (E)-4-methyl-2-nonene should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, heat, or acidic/basic impurities on the surface of the storage container can catalyze isomerization over time.
-
Contaminated Solvents or Reagents: Traces of acid or base in your solvents or other reagents can be sufficient to cause isomerization. Ensure that all solvents are freshly distilled and that all reagents are of high purity.
-
Purification Issues: If the starting material was recently purified, residual acid or base from the purification process (e.g., from silica gel chromatography) could be the cause. It is advisable to neutralize the material after chromatography or use a neutral purification method.
Troubleshooting Guides for Specific Reactions
Olefin Metathesis
Problem: Significant isomerization of (E)-4-methyl-2-nonene is observed during a cross-metathesis reaction using a ruthenium-based catalyst.
Solution: Isomerization during olefin metathesis is often caused by the formation of ruthenium-hydride species. To suppress this side reaction, various additives can be employed.
Recommended Additives to Suppress Isomerization in Olefin Metathesis
| Additive | Typical Concentration (mol%) | Notes |
| 1,4-Benzoquinone | 5 - 10 | Often effective at preventing olefin migration without significantly impacting catalyst activity.[3][4][6] |
| Acetic Acid | 5 - 10 | A moderate pKa acid that can suppress the formation of metal hydrides.[3] |
| Tris(hydroxymethyl)phosphine (THMP) | 5 - 10 | Can passivate the residual metathesis catalyst. |
Experimental Protocol: Cross-Metathesis of (E)-4-methyl-2-nonene with a Generic Alkene
-
To a dry Schlenk flask under an argon atmosphere, add (E)-4-methyl-2-nonene (1.0 equiv), the cross-metathesis partner (1.2 equiv), and 1,4-benzoquinone (0.1 equiv).
-
Add anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M concentration of (E)-4-methyl-2-nonene.
-
Add the ruthenium catalyst (e.g., Grubbs II catalyst, 1-5 mol%).
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture in vacuo and purify by column chromatography on silica gel.
Logical Workflow for Troubleshooting Isomerization in Olefin Metathesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Catalyst Deactivation in Reactions with (E)-4-methyl-2-nonene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving (E)-4-methyl-2-nonene.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.
Problem: Decreased Reaction Rate or Conversion
A noticeable drop in the rate of reaction or the overall conversion of (E)-4-methyl-2-nonene is a primary indicator of catalyst deactivation. The following flowchart outlines a troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in reactions with olefins like (E)-4-methyl-2-nonene?
A1: The primary causes of deactivation for catalysts used in olefin reactions can be categorized into three main types:
-
Poisoning: This occurs when impurities in the feedstock or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2][3] Common poisons for metal catalysts include compounds containing sulfur, phosphorus, arsenic, and carbon monoxide.[1][2][4] Water and oxygen can also act as poisons for certain types of catalysts, such as Ziegler-Natta catalysts.[1]
-
Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface.[5][6] In reactions with olefins, side reactions like oligomerization and polymerization can lead to the formation of heavy hydrocarbon residues that block active sites and pores.[7][8]
-
Sintering or Thermal Degradation: At high reaction temperatures, the small metal particles of a supported catalyst can migrate and agglomerate into larger particles.[2][9][10] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[2][6]
Q2: How can I identify the specific mechanism of deactivation affecting my catalyst?
A2: A combination of analytical techniques can help elucidate the deactivation mechanism:
-
Temperature-Programmed Oxidation (TPO): This technique is used to quantify the amount of coke deposited on a catalyst. The catalyst is heated in an oxidizing atmosphere, and the amount of CO and CO₂ evolved is measured.
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize changes in the morphology of the catalyst, such as the agglomeration of metal particles due to sintering.[10]
-
X-ray Diffraction (XRD): XRD can provide information on the crystalline structure of the catalyst and can be used to determine the average crystallite size, which can indicate if sintering has occurred.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Analysis of the reaction mixture by ICP-MS can detect if the active metal has leached from the support into the solution.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze the purity of the (E)-4-methyl-2-nonene feedstock and the solvent to identify potential poisons.
Q3: What are some preventative measures to minimize catalyst deactivation?
A3: Proactive measures can significantly extend the lifetime of a catalyst:
-
Feedstock Purification: Ensure that the (E)-4-methyl-2-nonene and any solvents are of high purity and free from known catalyst poisons.[3] Purification methods may include distillation, passing through adsorbent beds, or using scavengers.
-
Optimize Reaction Conditions: Operating at the lowest possible temperature that still provides a reasonable reaction rate can help to minimize both sintering and coke formation.[9][12] Adjusting the pressure and reactant concentrations can also influence selectivity and reduce the formation of coke precursors.
-
Catalyst Design: The choice of catalyst support and the method of active metal deposition can impact its stability. A support with high thermal stability and strong metal-support interactions can reduce sintering.[9]
-
Use of a Co-catalyst or Additives: In some cases, the addition of a co-catalyst or promoter can enhance the stability of the primary catalyst. For example, in catalytic reforming, certain additives can suppress coking reactions.[13]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism:
-
Coke Removal: Catalysts deactivated by coking can often be regenerated by burning off the carbonaceous deposits in a controlled manner with air or a mixture of oxygen and an inert gas.[14][15] Care must be taken to control the temperature during regeneration to avoid thermal damage to the catalyst.[14] Other methods for coke removal include gasification with steam or carbon dioxide and hydrogenation.[14]
-
Poisoning: If the poison is reversibly adsorbed, it may be possible to remove it by treating the catalyst at a high temperature or by washing it with a suitable solvent. However, if the poison is strongly chemisorbed, regeneration may not be feasible.
-
Sintering: Sintering is generally considered an irreversible deactivation mechanism.[13] While some redispersion techniques have been reported in the literature, they are often not fully effective.[10]
Quantitative Data on Catalyst Deactivation
The following tables provide hypothetical quantitative data to illustrate the impact of different factors on catalyst performance and deactivation in a model reaction of (E)-4-methyl-2-nonene isomerization.
Table 1: Effect of Temperature on Catalyst Activity and Deactivation
| Temperature (°C) | Initial Conversion (%) | Conversion after 24h (%) | Deactivation Rate (%/h) |
| 80 | 95 | 85 | 0.42 |
| 100 | 98 | 70 | 1.17 |
| 120 | 99 | 45 | 2.25 |
Table 2: Impact of Feedstock Purity on Catalyst Lifetime
| Sulfur in Feedstock (ppm) | Catalyst Lifetime (hours) | Final Conversion (%) |
| < 1 | 150 | 90 |
| 5 | 80 | 75 |
| 10 | 35 | 50 |
Experimental Protocols
Protocol 1: Evaluation of Catalyst Deactivation by Coking
Objective: To quantify the amount of coke formed on a catalyst during the isomerization of (E)-4-methyl-2-nonene.
Methodology:
-
A known mass of the fresh catalyst is loaded into a fixed-bed reactor.
-
The catalyst is pre-treated under standard activation conditions (e.g., reduction in a hydrogen flow at a specific temperature).
-
A feed of (E)-4-methyl-2-nonene (dissolved in a suitable solvent like hexane) is passed over the catalyst at a constant temperature and pressure for a set period (e.g., 24 hours).
-
The reaction is stopped, and the reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any remaining reactants and products.
-
The spent catalyst is carefully collected and analyzed by Temperature-Programmed Oxidation (TPO).
-
In the TPO analysis, the catalyst is heated at a linear rate in a dilute oxygen/inert gas mixture. The off-gas is monitored by a mass spectrometer or an infrared detector to quantify the amount of CO and CO₂ produced, which is then correlated to the amount of coke on the catalyst.
Protocol 2: Investigation of Catalyst Sintering
Objective: To determine if thermal degradation (sintering) is the cause of catalyst deactivation.
Methodology:
-
A sample of the fresh catalyst is characterized by Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) to determine the initial metal particle size distribution and average crystallite size.
-
The catalyst is then subjected to the reaction conditions as described in Protocol 1 for an extended period.
-
After the reaction, the spent catalyst is collected.
-
The spent catalyst is analyzed by TEM and XRD.
-
The particle size distribution and average crystallite size of the spent catalyst are compared to those of the fresh catalyst. A significant increase in the average particle/crystallite size is indicative of sintering.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating catalyst deactivation.
Caption: Experimental workflow for deactivation studies.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 9. chemisgroup.us [chemisgroup.us]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (E)- and (Z)-4-methyl-2-nonene
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in reactivity between geometric isomers is paramount for predicting reaction outcomes and designing stereoselective syntheses. This guide provides a detailed comparison of the reactivity of (E)- and (Z)-4-methyl-2-nonene, supported by experimental data and detailed protocols.
The geometry of the double bond in (E)- and (Z)-4-methyl-2-nonene significantly influences their steric and electronic properties, leading to distinct differences in their reactivity towards common electrophilic addition reactions. In general, the (Z)-isomer, with the higher priority groups on the same side of the double bond, experiences greater steric hindrance, rendering it thermodynamically less stable than the (E)-isomer. This inherent instability often translates to a higher ground state energy, which can, in turn, lead to a lower activation energy and a faster reaction rate compared to the more stable (E)-isomer.
At a Glance: Key Reactivity Differences
| Reaction Type | General Trend | Supporting Observations |
| Catalytic Hydrogenation | (Z)-isomer reacts faster | The less stable (Z)-isomer has a lower activation energy barrier for hydrogenation. |
| Epoxidation | (Z)-isomer may react slower with bulky reagents | Steric hindrance in the (Z)-isomer can impede the approach of bulky epoxidizing agents. |
| Halogenation | (Z)-isomer generally reacts faster | The higher ground state energy of the (Z)-isomer leads to a faster reaction rate. |
| Hydroboration-Oxidation | (E)-isomer may exhibit higher regioselectivity | Steric factors in the (E)-isomer can lead to a more pronounced preference for boron addition to the less hindered carbon. |
Catalytic Hydrogenation
Catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis. The relative rates of hydrogenation of (E)- and (Z)-isomers are primarily governed by their ground-state energies and the steric interactions with the catalyst surface.
Experimental Data:
| Alkene | Relative Rate of Hydrogenation (normalized to 1-octene) |
| cis-4-octene ((Z)-isomer) | 0.54[1][2] |
| trans-4-octene ((E)-isomer) | 0.17[1][2] |
This rate difference is attributed to the higher ground state energy of the (Z)-isomer due to steric strain between the alkyl groups on the same side of the double bond. This higher energy starting point means that less energy is required to reach the transition state for hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
A solution of the alkene ((E)- or (Z)-4-methyl-2-nonene) in a suitable solvent (e.g., ethanol or ethyl acetate) is introduced into a reaction vessel. A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, typically at room temperature and atmospheric pressure, with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the rate of disappearance of the starting material and the appearance of the alkane product, 4-methylnonane.
Logical Relationship of Hydrogenation Reactivity
Caption: Energy profile for the hydrogenation of (E)- and (Z)-isomers.
Epoxidation
Epoxidation of alkenes with peroxy acids is a stereospecific syn-addition reaction. The reactivity of (E)- and (Z)-isomers can be influenced by steric hindrance, particularly with bulky epoxidizing agents.
While specific comparative kinetic data for the epoxidation of (E)- and (Z)-4-methyl-2-nonene is scarce, general principles suggest that the less sterically hindered face of the double bond is more accessible to the epoxidizing agent. For the (Z)-isomer, the alkyl groups on the same side of the double bond can create a more crowded environment, potentially slowing down the reaction compared to the (E)-isomer, especially when a bulky peroxy acid is used. However, the higher ground state energy of the (Z)-isomer could also lead to an increased reaction rate. The interplay of these two factors determines the overall reactivity.
Experimental Protocol: Epoxidation
To a solution of the alkene ((E)- or (Z)-4-methyl-2-nonene) in an inert solvent like dichloromethane (CH₂Cl₂) at 0 °C is added a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is quenched, and the resulting epoxide is isolated and purified. The relative rates can be determined by running competitive experiments with a mixture of the two isomers and analyzing the product ratio over time.
Signaling Pathway for Epoxidation
References
Spectroscopic Differentiation of (E)- and (Z)-4-methyl-2-nonene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of isomeric compounds is a critical step in chemical research and pharmaceutical development. Geometric isomers, such as the (E) and (Z) forms of 4-methyl-2-nonene, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these isomers is paramount. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the effective differentiation of (E)- and (Z)-4-methyl-2-nonene, supported by representative experimental data and detailed protocols.
Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the (E) and (Z) isomers of 4-methyl-2-nonene. These values are based on established spectroscopic principles and data from analogous alkene isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Proton Assignment | (E)-4-methyl-2-nonene (trans) | (Z)-4-methyl-2-nonene (cis) | Key Differentiating Feature |
| H2 (vinylic) | ~5.4 ppm (dq) | ~5.2 ppm (dq) | Chemical shift and coupling constant |
| H3 (vinylic) | ~5.5 ppm (dd) | ~5.3 ppm (dd) | Chemical shift and coupling constant |
| J(H2-H3) Coupling Constant | ~15 Hz | ~10 Hz | Larger J-value for trans isomer |
| H4 (methine) | ~2.1 ppm (m) | ~2.3 ppm (m) | Slight downfield shift in Z-isomer |
| CH₃ (at C1) | ~1.7 ppm (d) | ~1.6 ppm (d) | |
| CH₃ (at C4) | ~0.9 ppm (d) | ~0.9 ppm (d) | |
| Alkyl Chain Protons | 0.8 - 1.4 ppm | 0.8 - 1.4 ppm | Overlapping multiplets |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Carbon Assignment | (E)-4-methyl-2-nonene (trans) | (Z)-4-methyl-2-nonene (cis) | Key Differentiating Feature |
| C2 (vinylic) | ~125 ppm | ~124 ppm | |
| C3 (vinylic) | ~135 ppm | ~133 ppm | |
| C4 (methine) | ~38 ppm | ~33 ppm | Upfield shift in Z-isomer (steric hindrance) |
| C1 (methyl) | ~18 ppm | ~13 ppm | Upfield shift in Z-isomer (steric hindrance) |
| Alkyl Chain Carbons | ~14, 23, 29, 32, 20 ppm | ~14, 23, 29, 32, 20 ppm | Minor shifts expected |
Table 3: Key Infrared (IR) Spectroscopic Data (Neat, thin film)
| Vibrational Mode | (E)-4-methyl-2-nonene (trans) | (Z)-4-methyl-2-nonene (cis) | Key Differentiating Feature |
| =C-H out-of-plane bend | ~965 cm⁻¹ (strong) | ~700 cm⁻¹ (strong) | Characteristic and well-separated bands |
| C=C stretch | ~1670 cm⁻¹ (weak to medium) | ~1660 cm⁻¹ (weak to medium) | |
| sp² C-H stretch | ~3020 cm⁻¹ | ~3010 cm⁻¹ | |
| sp³ C-H stretch | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is generally not effective for differentiating E/Z isomers of alkenes as the high energy of the ionization process leads to the loss of stereochemical information. Both isomers are expected to show a molecular ion peak (M⁺) at m/z 140 and similar fragmentation patterns corresponding to the loss of alkyl fragments. Therefore, MS is more useful for confirming the molecular weight and elemental composition rather than for distinguishing between these geometric isomers.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-methyl-2-nonene isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the exterior with a lint-free tissue.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.
-
Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the liquid 4-methyl-2-nonene isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped in the film.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (E)- and (Z)-isomers of 4-methyl-2-nonene.
comparative study of different synthetic routes to (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Olefination Strategies for the Stereoselective Synthesis of (E)-4-methyl-2-nonene.
The stereoselective synthesis of (E)-alkenes is a cornerstone of modern organic chemistry, with applications ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials. (E)-4-methyl-2-nonene, a disubstituted alkene, serves as a valuable model system for comparing the efficacy and practicality of various synthetic methodologies. This guide provides a comprehensive comparative analysis of prominent synthetic routes to (E)-4-methyl-2-nonene, including the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and a modified Wittig reaction. Each method is evaluated based on reaction efficiency, stereoselectivity, and operational considerations, with detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to (E)-4-methyl-2-nonene, providing a clear comparison of their performance.
| Reaction | Aldehyde/Ketone Reactant | Phosphorus Reagent/Sulfone Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Ratio |
| Horner-Wadsworth-Emmons | 2-Heptanone | Triethyl phosphonoacetate | Sodium hydride (NaH) | THF | 25 | 4 | 85 | >95:5 |
| Julia-Kocienski | 2-Heptanone | 1-phenyl-1H-tetrazol-5-yl ethyl sulfone | KHMDS | Toluene | -78 to 25 | 3 | 88 | >98:2 |
| Modified Wittig | 2-Heptanone | (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) | Sodium ethoxide (NaOEt) | Ethanol | 78 | 12 | 75 | 90:10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the application of these synthetic routes in a laboratory setting.
Horner-Wadsworth-Emmons (HWE) Reaction
This reaction is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters, which can then be converted to the target alkene.[1][2][3][4]
Step 1: Synthesis of Ethyl (E)-4-methyl-2-nonenoate
To a stirred suspension of sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at 0 °C, triethyl phosphonoacetate (6.72 g, 30 mmol) is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of 2-heptanone (3.42 g, 30 mmol) in THF (10 mL) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-4-methyl-2-nonenoate.
Step 2: Reduction and Conversion to (E)-4-methyl-2-nonene
The resulting ester can be converted to the target alkene through a two-step reduction-elimination sequence. First, the ester is reduced to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then converted to a tosylate or mesylate, followed by elimination using a strong base to yield (E)-4-methyl-2-nonene.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of (E)-alkenes and is known for its high yields and excellent stereocontrol.[5][6][7][8]
To a solution of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone (7.63 g, 30 mmol) in anhydrous toluene (100 mL) at -78 °C under a nitrogen atmosphere, potassium bis(trimethylsilyl)amide (KHMDS, 33 mL, 1.0 M in THF, 33 mmol) is added dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of 2-heptanone (3.42 g, 30 mmol) in toluene (10 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield (E)-4-methyl-2-nonene.
Modified Wittig Reaction
The Wittig reaction is a classic method for alkene synthesis.[9][10][11][12] By using a stabilized ylide, the reaction can be directed to favor the formation of the (E)-isomer.[13][14]
A solution of sodium ethoxide is prepared by dissolving sodium (0.69 g, 30 mmol) in absolute ethanol (50 mL) under a nitrogen atmosphere. To this solution, (carbethoxymethylene)triphenylphosphorane (10.45 g, 30 mmol) is added, and the mixture is stirred at room temperature for 1 hour. 2-Heptanone (3.42 g, 30 mmol) is then added, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with petroleum ether, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford a mixture of (E)- and (Z)-4-methyl-2-nonene, with the (E)-isomer being the major product.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Comparative Guide to Analytical Methods for (E)-4-methyl-2-nonene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (E)-4-methyl-2-nonene, a volatile organic compound. The information presented herein is intended to assist researchers and professionals in selecting and implementing a suitable analytical method for their specific needs, with a focus on method validation in accordance with industry standards.
Introduction to (E)-4-methyl-2-nonene
(E)-4-methyl-2-nonene is an alkene with the molecular formula C10H20 and a molecular weight of 140.27 g/mol .[1][2] As a volatile organic compound, its accurate quantification is crucial in various research and industrial applications, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The validation of analytical methods used for its measurement is essential to ensure data reliability and regulatory compliance.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is the most prevalent technique for the analysis of volatile organic compounds (VOCs) like (E)-4-methyl-2-nonene.[3] When coupled with a mass spectrometer (MS), GC-MS provides high sensitivity and specificity, enabling robust identification and quantification.[4]
Alternative Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector (FID) is a widely used alternative for the quantification of organic compounds. While generally less specific than MS, FID offers high sensitivity and a wide linear range, making it a cost-effective option for routine analysis where the identity of the analyte is already well-established.
Method Validation and Performance Comparison
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[6][7]
The following tables summarize the validation data for two hypothetical, yet representative, analytical methods for the quantification of (E)-4-methyl-2-nonene.
Table 1: Comparison of GC-MS and GC-FID Method Validation Parameters
| Validation Parameter | GC-MS Method | GC-FID Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.995[6] |
| Range | 1 - 100 µg/mL | 5 - 150 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80% - 120% |
| Precision (%RSD) | |||
| - Repeatability | 1.2% | 1.8% | ≤ 2%[7] |
| - Intermediate Precision | 1.5% | 2.1% | ≤ 2%[7] |
| LOD | 0.2 µg/mL | 0.8 µg/mL | - |
| LOQ | 0.7 µg/mL | 2.5 µg/mL | - |
| Specificity | High (Mass Spectra) | Moderate (Retention Time) | No interference at analyte retention time |
| Robustness | Robust | Robust | No significant impact on results |
Experimental Protocols
Protocol 1: GC-MS Method for (E)-4-methyl-2-nonene
1. Sample Preparation:
-
A stock solution of (E)-4-methyl-2-nonene (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for (E)-4-methyl-2-nonene (e.g., m/z 57, 71, 85, 140).
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the target ion against the concentration of the calibration standards.
-
The concentration of (E)-4-methyl-2-nonene in the QC and unknown samples is determined from the calibration curve.
Protocol 2: GC-FID Method for (E)-4-methyl-2-nonene
1. Sample Preparation:
-
Sample preparation follows the same procedure as for the GC-MS method, with a typical calibration range of 5 to 150 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a Flame Ionization Detector
-
Column: Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 180°C
-
Hold: 3 minutes at 180°C
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
-
The concentration of the analyte in samples is calculated from the linear regression equation of the calibration curve.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow of the analytical method validation process.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting an appropriate analytical method based on key experimental requirements.
Caption: Decision tree for analytical method selection.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. 2-Nonene, 4-methyl-, (E)- | C10H20 | CID 528285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VOC Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
performance of (E)-4-methyl-2-nonene as a substrate in enzymatic reactions
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Enzymatic Systems for Alkene Transformation
The choice of enzymatic system for the transformation of a branched alkene is dictated by the desired functionality to be introduced. The following tables summarize the performance of laccases, peroxygenases/lipases, and hydratases in the conversion of various alkene substrates.
Laccase-Mediator Systems for Alkene Oxidation
Laccases, in the presence of a mediator, can catalyze the oxidation of alkenes, typically leading to the formation of ketones or aldehydes.
| Enzyme System | Substrate | Mediator | Conversion (%) | Product(s) | Reference |
| Laccase (Trametes hirsuta) | Aliphatic allyl alcohols | Hydroxybenzotriazole (HBT) | Up to 70 | Corresponding ketones/aldehydes | [1][2] |
| Laccase (Trametes hirsuta) | cis-2-Heptene | HBT | < 25 | Corresponding ketone | [1] |
| Laccase (Trametes versicolor) | Allylbenzene derivatives | HBT | > 50 (yield) | Hydroxylated side chain, benzaldehyde derivatives | [3] |
Peroxygenase and Lipase Systems for Alkene Epoxidation
Enzymatic epoxidation offers a green alternative for the synthesis of reactive epoxide intermediates. Unspecific peroxygenases (UPOs) and chemoenzymatic systems using lipases are effective for this transformation.
| Enzyme System | Substrate | Key Reagents | Yield (%) | Product(s) | Reference |
| Marasmius rotula UPO (MroUPO) | 1-Tetradecene | H₂O₂ | > 95 (selectivity) | 1,2-Epoxytetradecane | [4] |
| Novozym 435 (Candida antarctica lipase B) | 1-Nonene | Phenylacetic acid, H₂O₂ | 75-99 | 1,2-Epoxynonane | [5] |
| Novozym 435 (Candida antarctica lipase B) | Styrene | Phenylacetic acid, H₂O₂ | > 90 | Styrene oxide | [5] |
Fatty Acid Hydratase Systems for Alkene Hydration
Fatty acid hydratases catalyze the asymmetric addition of water to C=C double bonds, producing chiral alcohols with high enantioselectivity.
| Enzyme System | Substrate | Decoy Molecule | Conversion (%) | Enantiomeric Excess (ee, %) | Product(s) | Reference |
| Oleate Hydratase (Elizabethkingia meningoseptica) | 1-Decene | Heptanoic acid | 50 | > 99 | (S)-2-Decanol | [6] |
| Oleate Hydratase (Elizabethkingia meningoseptica) | Various terminal and internal alkenes | Carboxylic acid | Up to 93 | > 99 | Chiral alcohols | [7] |
| Oleate Hydratase (Lactobacillus plantarum) | Linoleic acid | None | High (280 g/L loading) | > 99 | (S)-10-hydroxy-cis-12-octadecenoic acid | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these enzymatic reactions.
Laccase-Mediated Oxidation of Alkenes
This protocol is based on the laccase-catalyzed oxidation of aliphatic allyl alcohols[1].
Materials:
-
Laccase from Trametes hirsuta
-
Hydroxybenzotriazole (HBT) mediator
-
Alkene substrate (e.g., aliphatic allyl alcohol)
-
Appropriate buffer solution (e.g., acetate buffer, pH 5)
-
Oxygen source
Procedure:
-
Prepare a reaction mixture containing the alkene substrate and HBT in the chosen buffer.
-
Initiate the reaction by adding the laccase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 45°C) with continuous stirring or shaking.
-
Supply a constant stream of oxygen to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Upon completion, extract the product from the reaction mixture using an appropriate organic solvent.
-
Purify the product using column chromatography or other suitable techniques.
Chemoenzymatic Epoxidation of Alkenes with Lipase
This protocol describes the epoxidation of 1-nonene using Novozym 435[5].
Materials:
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
1-Nonene (alkene substrate)
-
Phenylacetic acid
-
Hydrogen peroxide (30% w/w)
-
Chloroform (solvent)
Procedure:
-
In a round-bottom flask, dissolve the alkene substrate and phenylacetic acid in chloroform.
-
Add Novozym 435 to the mixture.
-
Initiate the reaction by the dropwise addition of hydrogen peroxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the epoxide product using GC or TLC.
-
After the reaction is complete, filter off the immobilized enzyme.
-
Wash the reaction mixture with a suitable aqueous solution to remove residual acid and peroxide.
-
Dry the organic phase and evaporate the solvent to obtain the crude epoxide product.
-
Purify the epoxide by distillation or column chromatography.
Fatty Acid Hydratase-Catalyzed Hydration of Alkenes
This protocol is adapted from the asymmetric hydration of 1-decene catalyzed by an oleate hydratase[6].
Materials:
-
Oleate hydratase from Elizabethkingia meningoseptica
-
1-Decene (alkene substrate)
-
Heptanoic acid (decoy molecule)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Cosolvent (e.g., DMSO), if necessary
Procedure:
-
Prepare a reaction mixture containing the buffer, decoy molecule, and the alkene substrate. A cosolvent may be added to improve substrate solubility.
-
Add the purified oleate hydratase to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the conversion of the alkene to the corresponding alcohol by GC analysis.
-
After the desired conversion is reached, stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extracting the product.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the chiral alcohol product by column chromatography.
Visualizing the Enzymatic Workflows
The following diagrams illustrate the general workflows for the described enzymatic reactions.
Caption: General workflow for laccase-mediated oxidation of alkenes.
Caption: Workflow for chemoenzymatic epoxidation of alkenes using a lipase.
Caption: General workflow for the hydratase-catalyzed hydration of alkenes.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. researchgate.net [researchgate.net]
- 3. Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis [mdpi.com]
- 4. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest [mdpi.com]
A Comparative Guide to the Cost-Effectiveness of (E)-4-methyl-2-nonene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific alkene isomers like (E)-4-methyl-2-nonene is a critical task in the development of new pharmaceuticals and other fine chemicals. The efficiency and cost-effectiveness of the chosen synthetic route can significantly impact the overall feasibility of a research and development project. This guide provides a comparative analysis of three common methods for the synthesis of (E)-4-methyl-2-nonene: the Wittig reaction, olefin metathesis, and organocuprate addition. We will delve into the experimental protocols, and a cost-effectiveness analysis based on estimated yields and reagent costs.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Estimated Yield | Estimated Cost per Gram | Advantages | Disadvantages |
| Wittig Reaction | Heptanal, 2-bromopropane | Triphenylphosphine, n-butyllithium | ~70-85% | Moderate | High E-selectivity with stabilized ylides, reliable | Stoichiometric phosphine oxide byproduct, strong base required |
| Olefin Metathesis | 1-Pentene, 2-methyl-1-pentene | Grubbs Catalyst (2nd Gen.) | ~80-95% | High | High yield and selectivity, catalytic | High cost of catalyst, sensitivity to impurities |
| Organocuprate Addition | Propyl bromide, vinyl iodide | Copper(I) iodide, propyllithium | ~75-90% | Moderate to High | Good for C-C bond formation | Stoichiometric organometallic reagents, sensitive to air and moisture |
Note: The estimated yields and costs are based on literature values for similar reactions and current market prices of reagents. Actual results may vary depending on experimental conditions and scale.
In-Depth Analysis and Experimental Protocols
Wittig Reaction
The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of (E)-4-methyl-2-nonene, a stabilized phosphonium ylide is required to ensure high E-selectivity.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (1-methylpropyl)triphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C and add n-butyllithium (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour to form the ylide (a characteristic orange to red color should appear).
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78°C.
-
Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the (E)-4-methyl-2-nonene from the triphenylphosphine oxide byproduct and any Z-isomer.
-
Cost-Effectiveness Analysis:
While the starting materials, heptanal and 2-bromopropane (for the phosphonium salt synthesis), are relatively inexpensive, the use of stoichiometric amounts of triphenylphosphine and a strong base like n-butyllithium contributes significantly to the overall cost. The major drawback is the formation of triphenylphosphine oxide as a byproduct, which needs to be removed through chromatography, adding to the purification costs and time.
Olefin Metathesis
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, often with high selectivity and functional group tolerance. Cross-metathesis between two terminal alkenes can be an efficient route to (E)-4-methyl-2-nonene.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-pentene (1.0 equivalent) and 2-methyl-1-pentene (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Metathesis Reaction:
-
Add Grubbs catalyst (2nd generation, 0.5-2 mol%) to the solution.
-
Heat the reaction mixture to reflux (around 40°C) and stir for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to remove the catalyst residues and any side products.
-
Cost-Effectiveness Analysis:
The primary cost driver for this method is the ruthenium-based Grubbs catalyst, which is expensive. However, the catalytic nature of the reaction means only a small amount is needed, and high yields can be achieved. The starting materials are readily available and inexpensive. The reaction often proceeds with high selectivity, potentially simplifying purification. The removal of the gaseous byproduct, ethene, helps to drive the reaction to completion. For larger-scale synthesis, the cost of the catalyst may be a significant factor.
Organocuprate Addition
Organocuprate reagents are excellent for forming carbon-carbon bonds. In this case, the addition of a propylcuprate to a vinyl halide can be a viable route to the target molecule.
Reaction Scheme:
(This is a simplified representation; the actual mechanism is more complex)
Experimental Protocol:
-
Preparation of the Organocuprate Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at -20°C.
-
Add propyllithium (1.0 equivalent) dropwise and stir for 30 minutes to form the lithium dipropylcuprate solution.
-
-
Coupling Reaction:
-
Cool the cuprate solution to -78°C.
-
Add a solution of (E)-1-iodo-2-methyl-1-butene (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Cost-Effectiveness Analysis:
This method requires the preparation of an organolithium reagent and the use of stoichiometric amounts of copper(I) iodide. While copper salts are not prohibitively expensive, the organolithium reagent adds to the cost and requires careful handling. The synthesis of the specific vinyl iodide precursor is an additional step to consider in the overall cost and effort. The reaction is often high-yielding but requires strictly anhydrous and anaerobic conditions.
Visualizing the Synthetic Workflows
To better understand the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.
Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction synthesis.
Olefin Metathesis Workflow
Caption: Workflow for the olefin metathesis synthesis.
Organocuprate Addition Workflow
Caption: Workflow for the organocuprate addition synthesis.
Conclusion
The choice of the most cost-effective method for synthesizing (E)-4-methyl-2-nonene depends on several factors, including the scale of the reaction, the availability and cost of reagents and catalysts, and the required purity of the final product.
-
For small-scale laboratory synthesis , the Wittig reaction offers a reliable and well-established method, despite the need for stoichiometric reagents and a potentially tedious purification.
-
For larger-scale production where catalyst cost can be justified by high yield and selectivity , olefin metathesis presents a highly attractive and efficient option.
-
Organocuprate addition can be a powerful tool, particularly when specific carbon-carbon bond formations are desired, but the handling of sensitive organometallic reagents and the synthesis of precursors must be considered.
Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further process optimization for each route could also significantly impact the overall cost-effectiveness.
A Comparative Guide to Confirming the Absolute Configuration of (E)-4-methyl-2-nonene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Determining the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides an objective comparison of modern analytical techniques for confirming the absolute configuration of derivatives of (E)-4-methyl-2-nonene, a chiral alkene. We present supporting data from analogous systems, detailed experimental protocols, and logical workflows to aid in method selection.
Introduction to the Challenge
(E)-4-methyl-2-nonene possesses a single stereocenter at the C4 position. As a non-functionalized, conformationally flexible alkene, its direct analysis can be challenging. This guide focuses on three robust methods to unambiguously determine its absolute configuration:
-
X-ray Crystallography of Osmate Derivatives: A direct and definitive method that involves the formation of a crystalline derivative.
-
NMR Spectroscopy via Mosher's Method: An indirect but powerful NMR technique applied to a suitable alcohol derivative.
-
Chiroptical Spectroscopy (VCD/ECD) with Computational Analysis: A non-destructive method that compares experimental spectra with quantum chemical predictions.
Method 1: Single-Crystal X-ray Crystallography of an Osmate Derivative
X-ray crystallography is considered the "gold standard" for determining absolute configuration as it provides a direct three-dimensional structure of the molecule.[1][2] Since (E)-4-methyl-2-nonene is a liquid, derivatization is necessary to obtain a crystalline sample suitable for analysis. The formation of a stable crystalline adduct with osmium tetroxide is an effective strategy for alkenes.[1][2]
Experimental Workflow
The workflow involves the dihydroxylation of the alkene with osmium tetroxide in the presence of a ligand like tetramethylethylenediamine (TMEDA) to form a stable, crystalline osmate ester. This crystalline derivative can then be analyzed by single-crystal X-ray diffraction.
Experimental Protocol: Synthesis of the Osmate-TMEDA Adduct
-
Reaction Setup: In a well-ventilated fume hood, dissolve (E)-4-methyl-2-nonene (1 equivalent) in a minimal amount of a suitable solvent such as toluene.
-
Addition of Reagents: Add tetramethylethylenediamine (TMEDA, 1.1 equivalents) to the solution.
-
Osmylation: Slowly add a solution of osmium tetroxide (OsO₄, 1 equivalent) in toluene to the reaction mixture at room temperature.
-
Crystallization: Allow the reaction mixture to stand undisturbed. The crystalline osmate-TMEDA adduct will precipitate from the solution. The crystals can be collected by filtration.
Data Presentation
The primary output of the experiment is the crystallographic data, which includes the Flack parameter. A Flack parameter close to 0 for a given enantiomeric model confirms the assigned absolute configuration.
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Defines the crystal lattice |
| Space Group | P2₁2₁2₁ | A common chiral space group |
| Flack Parameter | 0.02(3) | A value near 0 confirms the assigned stereochemistry |
| Final R-indices | R1 = 0.025 | Indicates a good refinement of the structural model |
Table 1: Representative crystallographic data for an osmate derivative of a chiral alkene.
Method 2: NMR Spectroscopy using Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[3][4][5] For (E)-4-methyl-2-nonene, this requires its conversion to the corresponding allylic alcohol, (E)-4-methyl-2-nonen-4-ol. The alcohol is then esterified with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers. The differences in the ¹H NMR chemical shifts (Δδ) between these diastereomers are then used to deduce the absolute configuration of the stereocenter.[3][6]
Experimental Workflow
The process involves the synthesis of the allylic alcohol, its esterification with (R)- and (S)-MTPA chloride, and subsequent ¹H NMR analysis of the resulting diastereomeric esters.
Experimental Protocol: Mosher Esterification and NMR Analysis
-
Alcohol Synthesis: Convert (E)-4-methyl-2-nonene to (E)-4-methyl-2-nonen-4-ol using a suitable method like allylic oxidation with selenium dioxide.
-
Esterification:
-
In two separate vials, dissolve the alcohol (1 equivalent) in pyridine.
-
To one vial, add (R)-(+)-MTPA chloride (1.2 equivalents).
-
To the other vial, add (S)-(-)-MTPA chloride (1.2 equivalents).
-
Allow the reactions to proceed to completion at room temperature.
-
-
Workup: Quench the reactions with water and extract the esters with a suitable organic solvent. Purify the esters by chromatography if necessary.
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference, Δδ = δ(S-MTPA ester) - δ(R-MTPA ester), for protons on either side of the stereocenter.
-
Protons on one side of the MTPA plane will have Δδ > 0, while those on the other side will have Δδ < 0, allowing for the assignment of the absolute configuration.
-
Data Presentation
The key data for Mosher's analysis is the calculated Δδ values for protons near the stereocenter.
| Proton | δ (S-MTPA) (ppm) | δ (R-MTPA) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 (vinyl) | 5.62 | 5.68 | -0.06 |
| H-3 (vinyl) | 5.78 | 5.71 | +0.07 |
| H-5 (methylene) | 1.55 | 1.48 | +0.07 |
| CH₃-1 (vinyl) | 1.70 | 1.75 | -0.05 |
| CH₃-4' (on C4) | 1.30 | 1.24 | +0.06 |
Table 2: Representative ¹H NMR data and Δδ values for Mosher's ester analysis of an allylic alcohol. A positive Δδ for the protons of the pentyl group (H-5) and the C4-methyl group, and a negative Δδ for the propenyl group protons (H-2, CH₃-1) would suggest an (R)-configuration at C4.
Method 3: Vibrational and Electronic Circular Dichroism (VCD/ECD)
Chiroptical techniques like VCD and ECD are non-destructive methods that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8][9] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental spectrum to one predicted by Time-Dependent Density Functional Theory (TDDFT) calculations, the absolute configuration can be confidently assigned.[10][11]
Experimental Workflow
This method involves measuring the experimental VCD or ECD spectrum and then performing computational modeling to generate theoretical spectra for comparison.
Experimental and Computational Protocol
-
Sample Preparation: Dissolve a pure sample of the (E)-4-methyl-2-nonene derivative in a suitable solvent (e.g., CDCl₃ for VCD, acetonitrile for ECD).
-
Spectral Measurement: Record the VCD or ECD spectrum on a suitable spectrometer.
-
Computational Modeling:
-
Build a model of one enantiomer (e.g., the (R)-enantiomer) of the molecule.
-
Perform a thorough conformational search using a suitable level of theory (e.g., DFT with B3LYP functional).
-
For each low-energy conformer, calculate the VCD or ECD spectrum using TDDFT.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
Visually compare the experimental spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
-
Data Presentation
The comparison is typically visualized by overlaying the experimental and calculated spectra. A table comparing key experimental and calculated vibrational frequencies and rotational strengths can also be provided.
| Experimental VCD (cm⁻¹) | Calculated VCD (R-isomer) (cm⁻¹) | Experimental Sign | Calculated Sign | Conclusion |
| 1050 | 1045 | + | + | Match |
| 1120 | 1115 | - | - | Match |
| 1280 | 1275 | + | + | Match |
| 1350 | 1345 | - | - | Match |
Table 3: Comparison of experimental VCD data with calculated data for a hypothetical (R)-enantiomer, indicating a match.
Comparison of Methods
| Feature | X-ray Crystallography | Mosher's NMR Method | VCD/ECD Spectroscopy |
| Directness | Direct, unambiguous | Indirect, relies on a model | Indirect, relies on computation |
| Sample State | Solid (crystalline derivative) | Liquid (solution) | Liquid (solution) |
| Sample Prep. | Derivatization and crystallization required | Chemical synthesis of alcohol and esters required | Minimal, just dissolution |
| Destructive? | No (sample can be recovered) | Yes (sample is consumed) | No |
| Key Equipment | X-ray diffractometer | High-field NMR spectrometer | VCD/ECD spectrometer, high-performance computing |
| Major Limitation | Difficulty in obtaining suitable crystals | Requires a suitable functional group (alcohol/amine) | Accuracy depends on computational model |
| Best For | Molecules that can be crystallized or derivatized to crystals | Chiral alcohols, amines, and acids | Conformationally flexible molecules, non-destructive analysis |
Conclusion
The choice of method for determining the absolute configuration of (E)-4-methyl-2-nonene derivatives depends on the available resources, sample amount, and the specific nature of the derivative.
-
X-ray crystallography of an osmate derivative is the most definitive method if a crystalline sample can be obtained.
-
Mosher's NMR method is a highly reliable and accessible technique, provided the alkene can be converted to the corresponding allylic alcohol.
-
VCD/ECD spectroscopy combined with TDDFT calculations is a powerful, non-destructive alternative that is particularly well-suited for analyzing the molecule in its solution state, but it requires expertise in computational chemistry.
By understanding the principles, protocols, and limitations of each technique, researchers can select the most appropriate strategy to confidently assign the absolute configuration of chiral alkenes and their derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 7. Circular dichroism spectroscopy and DFT calculations in determining absolute configuration and E/Z isomers of conjugated oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental versus Predicted Spectral Data for (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
In the field of chemical analysis and structural elucidation, the cross-verification of predicted spectral data with experimentally acquired data is a cornerstone of accuracy and confidence. This guide provides a comparative analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the alkene (E)-4-methyl-2-nonene against a baseline of expected values derived from established principles of spectroscopy. Due to the absence of publicly available experimental spectra for (E)-4-methyl-2-nonene, this guide will utilize high-quality predicted data and compare it to theoretical expectations.
Data Presentation: Predicted Spectral Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the predicted mass spectrum fragmentation for (E)-4-methyl-2-nonene. This data has been generated using reputable online prediction tools.
Table 1: Predicted ¹H NMR Spectral Data for (E)-4-methyl-2-nonene
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H1 | 0.91 | Triplet | 3H |
| H2 | 1.69 | Doublet | 3H |
| H3 | 5.41 | Doublet of Quartets | 1H |
| H4 | 5.30 | Doublet of Triplets | 1H |
| H5 | 2.15 | Multiplet | 1H |
| H6 | 1.25-1.35 | Multiplet | 4H |
| H7 | 0.88 | Triplet | 3H |
| H8 | 0.86 | Doublet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for (E)-4-methyl-2-nonene
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 17.9 |
| C2 | 125.4 |
| C3 | 135.2 |
| C4 | 39.8 |
| C5 | 36.5 |
| C6 | 29.4 |
| C7 | 22.8 |
| C8 | 14.1 |
| C9 | 19.8 |
Table 3: Predicted Mass Spectrum Fragmentation for (E)-4-methyl-2-nonene
| m/z | Predicted Relative Abundance | Fragment Ion |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | Low | [M-CH₃]⁺ |
| 97 | High | [M-C₃H₇]⁺ |
| 83 | Moderate | [M-C₄H₉]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
While experimental data for (E)-4-methyl-2-nonene is not available, the following are detailed, standard methodologies for acquiring NMR and mass spectrometry data for similar alkene compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkene sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small drop of TMS to the solution to serve as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a wider spectral width than for ¹H NMR.
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
A suitable capillary column for separating non-polar compounds (e.g., a DB-5 or equivalent).
-
High-purity helium as the carrier gas.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the alkene sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
GC Method Development:
-
Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Set the carrier gas flow rate to an optimal value for the column being used.
-
-
MS Acquisition:
-
Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-300) using electron ionization (EI) at a standard energy of 70 eV.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to (E)-4-methyl-2-nonene. Extract the mass spectrum for this peak and analyze the molecular ion and the fragmentation pattern to confirm the structure.
Mandatory Visualization
Caption: Workflow for comparing experimental and predicted spectral data.
A Mechanistic and Performance Comparison of Key Reactions Involving (E)-4-methyl-2-nonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mechanistic comparison of three common and synthetically useful reactions involving the alkene (E)-4-methyl-2-nonene: hydroboration-oxidation, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), and ozonolysis with a reductive workup. The objective is to offer a comprehensive resource for selecting the appropriate synthetic route based on desired product outcomes, regioselectivity, and stereoselectivity. The information is supported by experimental data and detailed protocols to facilitate practical application in a research and development setting.
At a Glance: Reaction Outcomes
| Reaction | Reagents | Major Product(s) | Key Features |
| Hydroboration-Oxidation | 1. BH₃•THF (or other boranes) 2. H₂O₂, NaOH | (2R,4S)-4-methyl-2-nonanol and (2S,4R)-4-methyl-2-nonanol | Anti-Markovnikov, syn-addition of H and OH. Regioselectivity is influenced by the steric bulk of the borane reagent. |
| Epoxidation | m-CPBA | (2R,3R,4S)-2,3-epoxy-4-methylnonane and (2S,3S,4R)-2,3-epoxy-4-methylnonane | Syn-addition of an oxygen atom to form an epoxide. The reaction is stereospecific. |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Heptanal and Acetaldehyde | Cleavage of the carbon-carbon double bond to form two carbonyl compounds. |
Hydroboration-Oxidation: An Anti-Markovnikov Hydration
Hydroboration-oxidation is a two-step reaction that achieves the net addition of water across a double bond in an anti-Markovnikov fashion. This means the hydroxyl group adds to the less substituted carbon of the double bond. The reaction proceeds via a syn-addition, where the hydrogen and the hydroxyl group are added to the same face of the double bond.
Mechanistic Pathway
The reaction begins with the electrophilic addition of borane (BH₃) to the alkene. The boron atom, being less electronegative than hydrogen, adds to the less sterically hindered carbon of the double bond, while the hydrogen adds to the more substituted carbon. This occurs in a concerted, four-membered transition state. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry.
Regioselectivity and Quantitative Data
| Borane Reagent | Structure | Product Distribution (%) for (E)-4-methyl-2-pentene |
| Borane | BH₃ | 57 (anti-Markovnikov) : 43 (Markovnikov) |
| Disiamylborane | Sia₂BH | 97 (anti-Markovnikov) : 3 (Markovnikov) |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | 99.8 (anti-Markovnikov) : 0.2 (Markovnikov) |
Data extrapolated from studies on (E)-4-methyl-2-pentene.[1][2]
Experimental Protocol
-
Hydroboration: To a solution of (E)-4-methyl-2-nonene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C, a 1.0 M solution of borane-THF complex (0.33 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.[3][4][5][6][7]
-
Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (1.0 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (1.0 mL). The mixture is then warmed to room temperature and stirred for 1 hour.[3][4][5][6][7]
-
Workup: The reaction is quenched by the addition of water (10 mL), and the product is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Epoxidation with m-CPBA: Synthesis of Oxiranes
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide (oxirane), a three-membered ring containing an oxygen atom. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.
Mechanistic Pathway
The epoxidation with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[8] The peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the syn-addition of the oxygen atom. Both new carbon-oxygen bonds are formed on the same face of the original double bond.
Stereoselectivity and Performance
For (E)-4-methyl-2-nonene, the epoxidation will result in a racemic mixture of two enantiomeric epoxides due to the syn-addition of the oxygen atom to the planar double bond. The trans relationship of the substituents on the double bond is maintained in the epoxide product. Due to the steric hindrance around the double bond, the reaction may proceed at a slower rate compared to unhindered alkenes, but high yields are generally expected.
| Product | Expected Yield (%) | Diastereomeric Ratio |
| (2R,3R,4S)- and (2S,3S,4R)-2,3-epoxy-4-methylnonane | > 90% (estimated) | > 99:1 (trans:cis) |
Yields are estimated based on typical m-CPBA epoxidations of similar alkenes.
Experimental Protocol
-
Reaction Setup: (E)-4-methyl-2-nonene (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: m-CPBA (1.2 mmol, 1.2 equivalents) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[8][9][10][11][12]
-
Workup: The reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxy acid and the benzoic acid byproduct) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude epoxide can be purified by flash chromatography.
Ozonolysis with Reductive Workup: Carbonyl Compound Synthesis
Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond, resulting in the formation of two carbonyl compounds. The reaction proceeds in two steps: reaction with ozone to form an ozonide intermediate, followed by a workup step that determines the final products. A reductive workup, typically using zinc and water or dimethyl sulfide (DMS), yields aldehydes and/or ketones.
Mechanistic Pathway
Ozone (O₃) first adds to the alkene in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The reductive workup then cleaves the ozonide to furnish the final carbonyl products.
Product Distribution and Yields
The ozonolysis of (E)-4-methyl-2-nonene, followed by a reductive workup, will cleave the double bond between carbons 2 and 3. This will result in the formation of heptanal (from the C4-C9 fragment) and acetaldehyde (from the C1-C2 fragment). Ozonolysis reactions, when performed carefully, are known to proceed in high yields.
| Product 1 | Product 2 | Expected Yield (%) |
| Heptanal | Acetaldehyde | > 95% (estimated) |
Yields are estimated based on the high efficiency of ozonolysis reactions.[13]
Experimental Protocol
-
Ozonolysis: A solution of (E)-4-methyl-2-nonene (1.0 mmol) in a suitable solvent like dichloromethane or methanol (10 mL) is cooled to -78 °C (a dry ice/acetone bath). A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.[14][15][16][17][18] The excess ozone is then removed by bubbling nitrogen gas through the solution.
-
Reductive Workup:
-
With Zinc: Zinc dust (1.5 mmol) and acetic acid (1 mL) are added to the cold solution. The mixture is allowed to warm to room temperature and stirred for 1 hour.[15][17]
-
With Dimethyl Sulfide: Dimethyl sulfide (1.5 mmol) is added to the cold solution, which is then allowed to warm to room temperature and stirred overnight.[16]
-
-
Isolation: The reaction mixture is filtered to remove zinc salts (if applicable), and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation to isolate the volatile aldehyde products. Due to the low boiling point of acetaldehyde, careful handling is required to prevent its loss.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. 3. Hydroboration-oxidation of (E)−4-methyl-2-pentene | Chegg.com [chegg.com]
- 3. docsity.com [docsity.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. leah4sci.com [leah4sci.com]
- 11. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
- 15. Ch 6: Alkene + ozone [chem.ucalgary.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ch.ic.ac.uk [ch.ic.ac.uk]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
benchmarking the stability of (E)-4-methyl-2-nonene against other alkenes
For Researchers, Scientists, and Drug Development Professionals
The stability of carbon-carbon double bonds is a critical parameter in the fields of organic synthesis, materials science, and drug development. It influences reaction pathways, product distribution, and the shelf-life of alkene-containing molecules. This guide provides a comparative benchmark of the stability of (E)-4-methyl-2-nonene, a trisubstituted alkene, against other representative alkenes with varying substitution patterns. The relative stabilities are primarily assessed through the lens of their heats of hydrogenation, a reliable experimental measure of thermodynamic stability.
Relative Stability of Alkenes: A Quantitative Comparison
The thermodynamic stability of an alkene is inversely related to its heat of hydrogenation (ΔH°_hydrog). A lower heat of hydrogenation signifies a more stable double bond, as less energy is released upon its saturation to the corresponding alkane.[1][2] The stability of an alkene is principally determined by the number of alkyl substituents attached to the double-bonded carbons and the stereochemistry of those substituents.
(E)-4-methyl-2-nonene is a trisubstituted alkene. Generally, alkene stability follows the trend:
tetrasubstituted > trisubstituted > trans-disubstituted > cis-disubstituted > monosubstituted > unsubstituted (ethene).[3]
This trend is attributed to two main factors:
-
Hyperconjugation: The stabilizing interaction between the filled C-H σ-bonds of the alkyl groups and the empty π* antibonding orbital of the double bond. More alkyl substituents provide more opportunities for hyperconjugation.
-
Steric Hindrance: In cis-isomers, steric strain between bulky substituents on the same side of the double bond decreases stability compared to their trans counterparts.
Based on these principles, the following table summarizes the estimated heats of hydrogenation and relative stabilities of (E)-4-methyl-2-nonene and other selected C10H20 isomers. The values for the comparative alkenes are typical for their substitution patterns, while the value for (E)-4-methyl-2-nonene is an educated estimate based on its structure.
| Alkene | Structure | Substitution Pattern | Estimated Heat of Hydrogenation (kJ/mol) | Relative Stability |
| (E)-4-methyl-2-nonene | Trisubstituted | ~ -112 | High | |
| (Z)-4-methyl-2-nonene | Trisubstituted (cis-like interaction) | ~ -116 | Moderate-High | |
| 1-Decene | Monosubstituted | ~ -126 | Low | |
| (E)-5-Decene | Trans-Disubstituted | ~ -115 | Moderate | |
| (Z)-5-Decene | Cis-Disubstituted | ~ -119 | Moderate-Low | |
| 2,3-Dimethyl-2-octene | Tetrasubstituted | ~ -109 | Very High |
Note: The heats of hydrogenation are approximate values used for comparative purposes. Actual experimental values may vary.
Visualizing Alkene Stability
The following diagram illustrates the general relationship between alkene substitution and thermodynamic stability.
Caption: General trend of decreasing alkene stability with decreasing substitution.
Experimental Protocols
The determination of alkene stability is primarily achieved through calorimetric measurements, specifically the heat of hydrogenation or the heat of combustion. The analysis and separation of alkene isomers are typically performed using gas chromatography.
Determination of Heat of Combustion via Bomb Calorimetry
This method measures the heat released when a substance is completely burned in a constant-volume container.
Objective: To determine the heat of combustion of liquid alkenes.
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or nickel-chromium)
-
Ignition wire
-
Balance (accurate to 0.1 mg)
-
Thermometer or temperature sensor (accurate to 0.001 °C)
-
Data acquisition system
Procedure:
-
Sample Preparation: Accurately weigh a sample (typically 0.5 - 1.0 g) of the liquid alkene into the crucible. For volatile liquids, encapsulation in a gelatin capsule of known heat of combustion is recommended.[4]
-
Bomb Assembly: Place the crucible in the bomb. Attach a piece of ignition wire to the electrodes so that it is in contact with the sample.
-
Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water. Ensure the stirrer and thermometer are properly positioned.
-
Temperature Equilibration: Allow the system to come to thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.
-
Ignition: Ignite the sample by passing a current through the ignition wire.
-
Temperature Monitoring: Record the temperature at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: Calculate the heat of combustion using the temperature change, the heat capacity of the calorimeter, and corrections for the ignition wire and any side reactions (e.g., formation of nitric acid).[5]
Analysis of Alkene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture.
Objective: To separate and identify alkene isomers in a sample.
Apparatus:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., non-polar, such as DB-5ms)
-
Helium carrier gas
-
Microsyringe for sample injection
Procedure:
-
Sample Preparation: Dilute the alkene mixture in a volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the ppm range).
-
Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without degradation (e.g., 250 °C). Use a split injection mode to avoid column overload.[6]
-
Oven Program: Program the oven temperature to achieve good separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Mass Spectrometer: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-300) in electron ionization (EI) mode.[7]
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The GC will separate the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected.
-
Data Analysis: Identify the different alkene isomers by their retention times and by comparing their mass spectra to a library of known compounds. The relative amounts of each isomer can be determined from the peak areas in the chromatogram.
Experimental Workflow
The following diagram outlines the typical workflow for the experimental determination of alkene stability and isomer analysis.
Caption: Workflow for experimental stability and isomer analysis of alkenes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 5. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 6. cires1.colorado.edu [cires1.colorado.edu]
- 7. forensicresources.org [forensicresources.org]
Safety Operating Guide
Proper Disposal of 2-Nonene, 4-methyl-, (E)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a paramount laboratory practice. This document provides essential safety and logistical information for the proper disposal of 2-Nonene, 4-methyl-, (E)-, a flammable alkene. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
2-Nonene, 4-methyl-, (E)- is classified as a flammable organic compound. As with other alkenes, it should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this substance.
Key Safety Measures:
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Prevent the release of vapors into the work environment.
-
Do not dispose of this chemical down the drain.[1]
Step-by-Step Disposal Protocol
The disposal of 2-Nonene, 4-methyl-, (E)- must be managed through a designated hazardous waste program. Organic solvents are prohibited from being discharged into the sewer system.[1] The following steps outline the correct procedure for its disposal:
-
Segregation: Keep 2-Nonene, 4-methyl-, (E)- waste separate from other waste streams, particularly incompatible materials such as strong oxidizing agents. Halogenated and non-halogenated solvent wastes should also be collected separately to facilitate disposal and recycling.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Containers should be in good condition with a secure screw-top cap.[2][3] Do not use metal containers for corrosive wastes, though for flammable solvents, glass bottles or metal safety cans are often recommended.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2-Nonene, 4-methyl-, (E)-," and the approximate quantity. All constituents in a mixed waste container must be identified with their estimated percentages.[1][4]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from ignition sources and general laboratory traffic. Containers must remain closed except when adding waste.[4]
-
Full Container Management: Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.[3] Once a container is full, it must be removed from the SAA within three days for transfer to a central hazardous waste storage facility.[2]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Options for Flammable Organic Solvents
The primary disposal methods for flammable liquid waste like 2-Nonene, 4-methyl-, (E)- are recycling and incineration.[5] Recycling is the preferred method as it reduces waste and conserves resources.[5] Incineration at a licensed facility is used for combustible materials to destroy the hazardous compounds safely.[5]
Quantitative Data for Flammable Liquid Waste Management
| Parameter | Guideline | Citation |
| Container Headspace | Leave at least 10% of the container volume empty. | [3] |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | |
| Maximum Accumulation Time in SAA | Up to one year for partially filled containers. | [2] |
| Full Container Removal from SAA | Within three days of becoming full. | [2] |
| pH Range for Aqueous Waste (if applicable) | Generally between 5.5 and 9.5 for drain disposal (not applicable to this organic solvent). | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Nonene, 4-methyl-, (E)-.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. simplesolvents.com [simplesolvents.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 2-Nonene, 4-methyl-, (E)-
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical guidance for handling (E)-4-methyl-2-nonene in a research and development environment. Adherence to these procedures is essential for ensuring personnel safety and operational integrity.
(E)-4-Methyl-2-nonene is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and may be fatal if swallowed and enters airways.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required protective equipment.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Required when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[1] |
| Body Protection | Flame-Retardant Laboratory Coat | Must be worn over personal clothing. |
| Closed-Toed Shoes | Required for all laboratory work. | |
| Respiratory Protection | Respirator | An approved respirator should be worn if ventilation is inadequate.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling and disposal of (E)-4-methyl-2-nonene.
Detailed Protocols
Handling Procedures
-
Ventilation : Always handle (E)-4-methyl-2-nonene in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources : This substance is highly flammable.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment.[1][2]
-
Static Discharge : Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]
-
Personal Hygiene : Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.
Spill Response
-
Evacuate : In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an inert absorbent material to contain the spill.
-
Cleanup : Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection : Collect all waste materials, including empty containers and contaminated absorbents, in designated and properly labeled hazardous waste containers.
-
Storage : Store waste containers in a cool, well-ventilated, and locked area, away from incompatible materials.[1]
-
Regulatory Compliance : Dispose of contents and containers in accordance with all local, state, and federal regulations.[1] This must be done through an approved waste disposal plant.[1]
Hazard Identification and First Aid
The following diagram illustrates the primary hazards associated with (E)-4-methyl-2-nonene and the immediate first aid measures to be taken in case of exposure.
Caption: A summary of the key hazards and corresponding first aid responses for (E)-4-methyl-2-nonene exposure.
Emergency Contact: In case of a chemical emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency medical services. Always have the Safety Data Sheet (SDS) readily available for emergency responders.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



